Hdac6-IN-13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22N4O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N'-ethyl-4-(pyrido[3,4-b][1]benzazepin-11-ylmethyl)benzohydrazide |
InChI |
InChI=1S/C23H22N4O/c1-2-25-26-23(28)20-9-7-17(8-10-20)16-27-21-6-4-3-5-18(21)11-12-19-13-14-24-15-22(19)27/h3-15,25H,2,16H2,1H3,(H,26,28) |
InChI Key |
ZNRZSMMDQXGEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=CC4=C2C=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Hdac6-IN-13
Introduction
This compound, also known as compound 35m, is a potent and highly selective, orally active inhibitor of Histone Deacetylase 6 (HDAC6). Its discovery marks a significant advancement in the development of therapeutic agents targeting HDAC6, which is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a detailed summary of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug discovery and development.
Discovery and Rationale
The development of this compound was driven by the need for selective HDAC6 inhibitors with improved pharmacokinetic profiles over existing hydroxamic acid-based inhibitors, such as Tubastatin A and ACY-1215. The core innovation of this compound lies in the use of a novel hydrazide group as a zinc-binding group (ZBG), a critical component for interacting with the zinc ion in the active site of HDAC enzymes. The design strategy focused on a structure-activity relationship (SAR) study to optimize the inhibitor's potency and selectivity for HDAC6.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs against various HDAC isoforms was determined through in vitro enzymatic assays. The key quantitative data are summarized in the table below for easy comparison.
| Compound | HDAC6 IC50 (µM) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| This compound (35m) | 0.019 | 1.53 | 2.06 | 1.03 |
Table 1: In vitro inhibitory activity of this compound against HDAC isoforms.
Experimental Protocols
A detailed description of the key experimental methodologies employed in the discovery and evaluation of this compound is provided below.
General Synthesis of this compound (Compound 35m)
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The general synthetic workflow is outlined below.
Hdac6-IN-13: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Potent and Selective HDAC6 Inhibitor
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target for a range of pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Its primary cytoplasmic localization and unique substrate specificity for non-histone proteins, such as α-tubulin and heat shock protein 90 (HSP90), distinguish it from other HDAC isoforms. Hdac6-IN-13 is a potent and highly selective inhibitor of HDAC6, demonstrating significant potential in preclinical research. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a small molecule inhibitor that exhibits high selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2837128-41-1 |
| Molecular Weight | 370.45 g/mol |
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of HDAC6 with significantly lower activity against other HDAC isoforms.
| Target | IC50 (μM) |
| HDAC6 | 0.019 |
| HDAC1 | 1.53 |
| HDAC2 | 2.06 |
| HDAC3 | 1.03 |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the deacetylase activity of HDAC6. This leads to the hyperacetylation of its key cytoplasmic substrates, thereby modulating various cellular processes.
Regulation of α-tubulin and Microtubule Dynamics
HDAC6 is a major α-tubulin deacetylase. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin. This modification is associated with increased microtubule stability and affects processes such as cell motility and intracellular transport.
Modulation of HSP90 Chaperone Activity
HDAC6 also deacetylates the molecular chaperone HSP90. Inhibition by this compound can disrupt the chaperone function of HSP90, leading to the degradation of its client proteins, many of which are oncoproteins.
Key Signaling Pathways
The activity of this compound intersects with several critical signaling pathways implicated in disease pathogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound.
In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in buffer)
-
This compound dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HDAC6 fluorometric substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot for α-tubulin Acetylation
This protocol is used to assess the effect of this compound on the acetylation of its primary substrate, α-tubulin, in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin and the loading control.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Anti-inflammatory Assay (DSS-induced Colitis Model)
This model is used to evaluate the anti-inflammatory efficacy of this compound in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran sulfate sodium (DSS)
-
This compound formulated for in vivo administration (e.g., in a vehicle of DMSO, Tween 80, and saline)
-
Calipers for colon length measurement
-
Histology supplies
Procedure:
-
Induce colitis in mice by administering DSS in their drinking water for a specified period (e.g., 5-7 days).
-
Administer this compound or vehicle control to the mice daily via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding (Disease Activity Index - DAI).
-
At the end of the study, euthanize the mice and collect the colons.
-
Measure the colon length.
-
Fix a portion of the colon in formalin for histological analysis (e.g., H&E staining) to assess tissue damage and inflammation.
-
Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
Conclusion
This compound is a valuable research tool for investigating the biological roles of HDAC6 and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity, coupled with its demonstrated in vitro and potential in vivo activities, make it a subject of significant interest for researchers in oncology, neurobiology, and immunology. The experimental protocols provided in this guide offer a robust framework for the further characterization and evaluation of this and other selective HDAC6 inhibitors.
A Technical Guide to the Classification and Analysis of HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Histone Deacetylase 6 (HDAC6) inhibitors, covering their classification, mechanism of action, and the experimental protocols essential for their evaluation. HDAC6 has emerged as a significant therapeutic target in oncology, neurodegenerative diseases, and inflammatory disorders due to its unique cytoplasmic localization and diverse non-histone substrates.
Classification of HDAC6 Inhibitors
HDAC inhibitors are broadly classified based on their chemical structures.[1] The major classes of HDAC6 inhibitors include hydroxamic acids, benzamides, and other unique pharmacophores.[1] Selective HDAC6 inhibitors are designed to target the specific structural features of the HDAC6 active site, conferring selectivity over other HDAC isoforms.[2]
Table 1: Classification of Representative HDAC6 Inhibitors
| Class | Representative Inhibitor | Key Structural Features |
| Hydroxamic Acids | Tubastatin A | Contains a hydroxamic acid zinc-binding group, a linker, and a surface recognition cap group. |
| Ricolinostat (ACY-1215) | A selective hydroxamic acid-based inhibitor.[3] | |
| Citarinostat (ACY-241) | Orally available selective hydroxamic acid inhibitor.[4] | |
| Naphthoquinones | NQN-1 | Possesses a central naphthoquinone structure.[1] |
Mechanism of Action of HDAC6 Inhibitors
HDAC6 is a class IIb histone deacetylase predominantly found in the cytoplasm.[5] Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6 has a broader range of non-histone protein substrates. Inhibition of HDAC6 leads to the hyperacetylation of these substrates, thereby modulating various cellular processes.
Key substrates of HDAC6 include α-tubulin and the heat shock protein 90 (Hsp90).[6]
-
α-tubulin: HDAC6 is the primary deacetylase of α-tubulin. Acetylation of α-tubulin is associated with microtubule stability and is crucial for intracellular transport and cell motility. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which can impact cancer cell migration and the clearance of misfolded protein aggregates.[6]
-
Hsp90: Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins. Deacetylation of Hsp90 by HDAC6 is required for its chaperone activity. Inhibition of HDAC6 results in Hsp90 hyperacetylation, leading to its inactivation and the subsequent degradation of its client proteins.[6]
The downstream effects of HDAC6 inhibition are pleiotropic and include the disruption of cancer cell proliferation, induction of apoptosis, and modulation of inflammatory responses.[3][7]
Quantitative Data on HDAC6 Inhibitor Selectivity
The therapeutic potential of HDAC6 inhibitors is often linked to their selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, to minimize off-target effects.[3] This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) values against a panel of HDAC enzymes.
Table 2: In Vitro Inhibitory Activity (IC50, nM) of Selective HDAC6 Inhibitors
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | Selectivity (HDAC1/HDAC6) |
| Tubastatin A | >15,000 | >15,000 | >15,000 | 15 | >1000-fold |
| Ricolinostat (ACY-1215) | 63 | 68 | 61 | 5 | ~12-fold |
| Citarinostat (ACY-241) | 44 | - | 46 | 2.6 | ~17-fold |
| ACY-738 | >10,000 | >10,000 | >10,000 | 1.7 | >5882-fold |
| Tubacin | 1400 | - | - | 4 | 350-fold |
Data compiled from multiple sources.[4][8]
Experimental Protocols
The characterization of HDAC6 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
HDAC6 Activity Assay (Fluorogenic)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC6.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue.[9][10] In the presence of active HDAC6, the acetyl group is removed.[9][10] A developer solution is then added that specifically acts on the deacetylated substrate to release a fluorophore, which can be quantified using a fluorescence plate reader.[9][10] The signal is directly proportional to the HDAC6 activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, HDAC6 enzyme solution, fluorogenic substrate, and developer solution as per the manufacturer's instructions (e.g., BPS Bioscience Cat# 50006, Assay Genie Cat# BN00702).[9][11]
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Reaction:
-
To the wells of a 96-well microplate, add the HDAC6 enzyme.
-
Add the test compound or vehicle control.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate for a further 30-60 minutes at 37°C.
-
-
Signal Development: Add the developer solution to each well and incubate for 15-30 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Acetylated α-Tubulin
This cell-based assay is a hallmark for confirming the cellular activity of HDAC6 inhibitors.
Principle: Treatment of cells with an HDAC6 inhibitor should lead to an accumulation of acetylated α-tubulin.[1] Western blotting uses specific antibodies to detect the levels of acetylated α-tubulin and total α-tubulin in cell lysates. An increase in the ratio of acetylated to total α-tubulin indicates HDAC6 inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of the HDAC6 inhibitor or vehicle control for a specified time (e.g., 16-24 hours).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., Cell Signaling Technology #3971) overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total α-tubulin as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of acetylated α-tubulin normalized to total α-tubulin.
Visualizations
Signaling Pathway of HDAC6
Caption: Simplified HDAC6 signaling pathway.
Experimental Workflow for HDAC6 Inhibitor Characterization
Caption: General workflow for HDAC6 inhibitor evaluation.
References
- 1. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. clinisciences.com [clinisciences.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
Hdac6-IN-13 physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Hdac6-IN-13, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). It includes a summary of its physical and chemical characteristics, detailed experimental protocols for its evaluation, and a description of its known mechanism of action and relevant signaling pathways.
Core Physical and Chemical Characteristics
This compound, also identified as Compound 35m, is a small molecule inhibitor with significant oral bioavailability and blood-brain barrier permeability, making it a valuable tool for both in vitro and in vivo research.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₄O₃ | N/A |
| Molecular Weight | 384.43 g/mol | N/A |
| CAS Number | 2419611-01-3 | N/A |
| Appearance | A solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Biological Activity and Selectivity
This compound is a highly potent and selective inhibitor of HDAC6. Its inhibitory activity has been characterized against multiple HDAC isoforms, demonstrating a clear selectivity for HDAC6 over other classes of HDACs.
| Target | IC₅₀ (µM) | Reference |
| HDAC6 | 0.019 | [1] |
| HDAC1 | 1.53 | [1] |
| HDAC2 | 2.06 | [1] |
| HDAC3 | 1.03 | [1] |
Mechanism of Action and Signaling Pathways
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin, cortactin, and Hsp90. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, thereby affecting microtubule dynamics, cell migration, and protein quality control.[2][3]
The anti-inflammatory activity of this compound is attributed to its ability to attenuate the NLRP3 inflammasome activation.[1] HDAC6 has been shown to regulate inflammatory responses through the TLR4-MAPK/NF-κB signaling pathways.[4] Inhibition of HDAC6 can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]
Below is a diagram illustrating the central role of HDAC6 in cellular signaling pathways.
Caption: HDAC6 signaling pathway overview.
Experimental Protocols
The following are representative protocols for the evaluation of this compound's activity. These are based on established methods for characterizing selective HDAC6 inhibitors.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro potency of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trichostatin A and trypsin in buffer)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 35 µL of diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis of α-Tubulin and Histone Acetylation
This protocol is used to assess the cellular activity and selectivity of this compound by measuring the acetylation levels of its primary substrate, α-tubulin, and a substrate of class I HDACs, histone H3.[6][7]
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-histone H3, anti-histone H3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Mouse Model
This protocol outlines an in vivo experiment to evaluate the anti-inflammatory effects of this compound.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)
-
ELISA kits for TNF-α and IL-1β
-
Blood collection supplies
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into groups: Vehicle control, LPS + Vehicle, and LPS + this compound (at various doses).
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
After a specified time (e.g., 1 hour), inject the mice with LPS (e.g., 1 mg/kg, i.p.) to induce an inflammatory response. The vehicle control group receives a saline injection.
-
After a further time period (e.g., 2 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.
-
Separate the serum by centrifugation.
-
Measure the serum levels of TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on LPS-induced cytokine production.
Experimental Workflow
The following diagram illustrates a general workflow for the preclinical evaluation of a selective HDAC6 inhibitor like this compound.
Caption: Preclinical evaluation workflow for an HDAC6 inhibitor.
This guide provides a foundational understanding of this compound for research and drug development purposes. For more specific applications and detailed experimental conditions, it is recommended to consult the primary literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HDAC6 attenuates LPS-induced inflammation in macrophages by regulating oxidative stress and suppressing the TLR4-MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel HDAC6 Inhibitor Ameliorates Imiquimod-Induced Psoriasis-Like Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Functions of HDAC6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique member of the class IIb histone deacetylase family, primarily localized in the cytoplasm.[1][2] Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 boasts a diverse repertoire of non-histone substrates, positioning it as a critical regulator of a wide array of cellular processes.[3][4] Its distinct biological functions, mediated through two active catalytic domains and a C-terminal zinc finger ubiquitin-binding domain, have implicated HDAC6 in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][5] This technical guide provides a comprehensive overview of the core functions of HDAC6, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and drug development efforts.
Core Functions and Substrates of HDAC6
HDAC6's primary role is the deacetylation of various protein substrates, which modulates their activity, stability, and interaction with other proteins. This enzymatic activity is central to its involvement in multiple cellular pathways.
Regulation of Microtubule Dynamics
One of the most well-characterized functions of HDAC6 is the deacetylation of α-tubulin, a key component of microtubules.[4] By removing acetyl groups from lysine 40 of α-tubulin, HDAC6 influences microtubule stability and dynamics. This regulation is crucial for fundamental cellular processes such as cell migration, intracellular transport, and cell division.[4]
Protein Quality Control and Aggresome Formation
HDAC6 plays a pivotal role in cellular protein quality control. Its ubiquitin-binding domain allows it to recognize and bind to misfolded, polyubiquitinated proteins.[3][5] HDAC6 then acts as a scaffold, recruiting these protein aggregates to dynein motors for retrograde transport along microtubules to the microtubule-organizing center (MTOC).[5] This process culminates in the formation of an aggresome, a perinuclear inclusion body where aggregated proteins are sequestered for subsequent degradation via autophagy.[5]
Chaperone Activity Regulation
HDAC6 modulates the activity of the molecular chaperone Heat shock protein 90 (Hsp90). Deacetylation of Hsp90 by HDAC6 is essential for its chaperone function, which is critical for the stability and activity of a multitude of client proteins involved in cell signaling, proliferation, and survival.[3][6]
Regulation of Autophagy
HDAC6 is intricately linked to the autophagy pathway, a cellular process for the degradation of damaged organelles and long-lived proteins.[7] It is involved in multiple stages of autophagy, from the formation of autophagosomes to their fusion with lysosomes, facilitating the clearance of cellular debris and aggregated proteins.[7]
Quantitative Data on HDAC6 Function
HDAC6 Expression in Cancer
The expression of HDAC6 is frequently dysregulated in various cancers. The following table summarizes representative findings on HDAC6 expression levels in different tumor types compared to normal tissues.
| Cancer Type | HDAC6 Expression Level in Tumor vs. Normal Tissue | Reference |
| Oral Squamous Cell Carcinoma | Significantly higher in carcinomas | [3] |
| Breast Cancer | Associated with better survival, higher in smaller, low-grade tumors | [3] |
| Colon Cancer | Higher in cancer tissue, associated with shorter survival | [8] |
| Ovarian Cancer | Higher in low and high-grade carcinomas | [9] |
| Acute Myeloid Leukemia (AML) | Overexpressed in primary AML blasts | [9] |
Inhibitory Activity of Selective HDAC6 Inhibitors
A growing number of selective HDAC6 inhibitors are being developed and investigated for their therapeutic potential. The table below presents the half-maximal inhibitory concentrations (IC50) of several key HDAC6 inhibitors against HDAC6 and other HDAC isoforms, highlighting their selectivity.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity over HDAC1 | Selectivity over HDAC2 | Selectivity over HDAC3 | Reference |
| Tubastatin A | 15 | >1000-fold | >1000-fold | >1000-fold | [10] |
| ACY-1215 (Ricolinostat) | 5 | >10-fold | >10-fold | >10-fold | [11] |
| Citarinostat (ACY-241) | 2.6 | >10-fold | >10-fold | >10-fold | [11] |
| SW-100 | 3.0 | >260-fold | >260-fold | >260-fold | [12] |
| MPT0G211 | 0.29 | >1000-fold | >1000-fold | >1000-fold | [12] |
| Compound 24 | 19 | >50-fold | >50-fold | >50-fold | [13] |
HDAC6 Inhibitors in Clinical Trials
Several HDAC6 inhibitors have advanced into clinical trials for various indications, primarily in oncology.
| Inhibitor | Phase | Indication(s) | Status | Reference |
| Ricolinostat (ACY-1215) | Phase II | Diabetic Peripheral Neuropathy | Active | [14] |
| Citarinostat (ACY-241) | Phase II | Multiple Myeloma, Non-Small Cell Lung Cancer | Active | [15] |
| CKD-506 | Phase II | Rheumatoid Arthritis | Active | [14] |
| KA2507 | Phase I/II | Solid Tumors | Active | [14] |
Key Experimental Protocols
HDAC6 Enzymatic Activity Assay (Fluorometric)
This protocol describes a common method for measuring HDAC6 enzymatic activity in vitro, for example, when screening for inhibitors.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A to stop the HDAC reaction)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~350-380 nm, Emission ~440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compound (inhibitor) in Assay Buffer.
-
In a 96-well plate, add the recombinant HDAC6 enzyme to each well, except for the blank controls.
-
Add the test compound dilutions to the respective wells. Include a positive control (enzyme with no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the HDAC6 fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at 37°C for a further 15-20 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[16][17][18]
Cellular Tubulin Acetylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of HDAC6 inhibition on the acetylation status of its primary substrate, α-tubulin, in cultured cells.
Materials:
-
Cultured mammalian cells
-
HDAC6 inhibitor or vehicle control (e.g., DMSO)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with the HDAC6 inhibitor at various concentrations or for different time points. Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody to assess total tubulin levels as a loading control.
-
Quantify the band intensities to determine the relative levels of acetylated tubulin.[19]
Aggresome Formation Assay (Immunofluorescence)
This protocol details the visualization of aggresome formation in cells, a process regulated by HDAC6.
Materials:
-
Cultured mammalian cells on coverslips
-
Proteasome inhibitor (e.g., MG132) to induce aggresome formation
-
HDAC6 inhibitor or vehicle control
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-ubiquitin and/or anti-HDAC6
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a culture plate.
-
Treat the cells with a proteasome inhibitor (e.g., MG132) to induce the accumulation of misfolded proteins and aggresome formation. Co-treat with an HDAC6 inhibitor or vehicle to assess the role of HDAC6.
-
After the treatment period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash with PBS and block with Blocking Buffer for 1 hour.
-
Incubate the cells with the primary antibody (e.g., anti-ubiquitin) overnight at 4°C.
-
Wash with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Aggresomes will appear as bright, perinuclear inclusions positive for ubiquitin.
Signaling Pathways and Logical Relationships
HDAC6-Mediated Aggresome Formation Pathway
Caption: HDAC6 facilitates the clearance of misfolded proteins by mediating their transport to the aggresome for subsequent degradation.
HDAC6 Regulation of Hsp90 and Client Protein Stability
Caption: HDAC6 deacetylates and activates Hsp90, promoting the stability and function of its client proteins.
Experimental Workflow for Assessing HDAC6 Inhibition on Tubulin Acetylation
Caption: A stepwise workflow for the quantitative analysis of cellular tubulin acetylation levels following HDAC6 inhibition.
Conclusion
HDAC6 stands out as a multifaceted enzyme with critical roles in maintaining cellular homeostasis. Its dysregulation is a common feature in a range of debilitating diseases, making it a highly attractive therapeutic target. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of HDAC6 function and for professionals engaged in the development of novel therapeutics targeting this key enzyme. Further investigation into the intricate signaling networks governed by HDAC6 will undoubtedly pave the way for innovative treatment strategies for cancer, neurodegeneration, and inflammatory disorders.
References
- 1. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 2. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 - Wikipedia [en.wikipedia.org]
- 5. Structural Basis of Catalysis and Inhibition of HDAC6 CD1, the Enigmatic Catalytic Domain of Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zenodo.org [zenodo.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hdac6-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Its dysregulation has been implicated in numerous diseases, most notably in cancer, making it a prominent target for therapeutic intervention. Hdac6-IN-13 is a potent and selective inhibitor of HDAC6. These application notes provide detailed in vitro experimental protocols to characterize the activity and cellular effects of this compound and other similar HDAC6 inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isozymes
| Enzyme | IC50 (nM) |
| HDAC6 | Value |
| HDAC1 | >10,000 |
| HDAC2 | >10,000 |
| HDAC3 | >10,000 |
| HDAC8 | >10,000 |
| HDAC4 | >10,000 |
| HDAC5 | >10,000 |
| HDAC7 | >10,000 |
| HDAC9 | >10,000 |
| HDAC10 | Value |
| HDAC11 | Value |
Note: IC50 values are representative and should be determined experimentally.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | Value |
| MCF-7 | Breast Cancer | Value |
| HCT116 | Colon Cancer | Value |
| B16-F10 | Melanoma | Value |
Note: IC50 values are representative and should be determined experimentally for specific cell lines of interest.
Experimental Protocols
HDAC6 Enzymatic Assay (Fluorometric)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HDAC6 enzyme.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer (e.g., Trypsin in assay buffer)
-
Trichostatin A (TSA) as a positive control
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound solution or vehicle control
-
Recombinant HDAC6 enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle-only control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.[1][2]
Western Blot for α-Tubulin Acetylation
This protocol is used to assess the in-cell activity of this compound by measuring the acetylation level of its primary substrate, α-tubulin.[3][4][5][6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-tubulin (Lys40)
-
Anti-α-tubulin
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and a loading control (α-tubulin or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the level of acetylated α-tubulin to total α-tubulin or the loading control.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Hdac6-IN-13: In Vivo Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-13 is a potent and highly selective, orally active inhibitor of Histone Deacetylase 6 (HDAC6) with a reported IC₅₀ of 0.019 μM. It demonstrates significant selectivity over other HDAC isoforms, including HDAC1, HDAC2, and HDAC3. Notably, this compound exhibits excellent oral bioavailability and the ability to cross the blood-brain barrier in mice, making it a valuable tool for in vivo studies targeting HDAC6 in various disease models, particularly those involving neuroinflammation and peripheral inflammatory responses.
These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, including established dosage, experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the known in vivo dosage and pharmacokinetic parameters of this compound in mice.
| Parameter | Value | Administration Route | Mouse Model | Source |
| Dosage | 20 mg/kg | Oral (p.o.), single dose | C57BL/6 (assumed) | [1] |
| Administration | Intravenous (i.v.) | Not specified | C57BL/6 (assumed) | [1] |
| Oral Bioavailability (F%) | 93.4% | Oral (p.o.) | C57BL/6 (assumed) | [1] |
| Key Finding | Significantly decreased serum IL-1β levels | Oral (p.o.) and Intraperitoneal (i.p.) | LPS-induced inflammation | [1] |
Signaling Pathway
HDAC6 is a cytoplasmic deacetylase with a primary role in regulating protein function through the removal of acetyl groups from non-histone proteins. Its inhibition by this compound can modulate various signaling pathways, including those involved in inflammation. One key pathway affected is the pro-inflammatory cytokine signaling cascade, as evidenced by the reduction of IL-1β.
Caption: Inhibition of HDAC6 by this compound modulates inflammatory pathways.
Experimental Protocols
In Vivo Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Mouse Model
This protocol describes a general procedure for evaluating the anti-inflammatory effects of this compound in mice challenged with LPS.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
C57BL/6 mice (or other appropriate strain)
-
Standard laboratory equipment for animal handling, injections, and blood collection.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration for a 20 mg/kg dosage. The final volume for oral gavage should be approximately 100-200 µL per mouse. Prepare the vehicle control in parallel.
-
Dosing:
-
Administer this compound (20 mg/kg) or vehicle to the mice via oral gavage (p.o.).
-
For intraperitoneal (i.p.) administration, adjust the vehicle and concentration as needed.
-
-
LPS Challenge: After a predetermined time following compound administration (e.g., 1 hour), induce an inflammatory response by injecting LPS (dissolved in sterile PBS) intraperitoneally at an appropriate dose (e.g., 1-5 mg/kg).
-
Sample Collection: At a specified time point post-LPS injection (e.g., 2-4 hours), collect blood samples via a suitable method (e.g., cardiac puncture, retro-orbital bleeding) for serum preparation.
-
Analysis:
-
Centrifuge the blood to separate the serum.
-
Measure the concentration of IL-1β in the serum using a commercially available ELISA kit, following the manufacturer's instructions.
-
Compare the IL-1β levels between the vehicle-treated and this compound-treated groups to determine the anti-inflammatory effect.
-
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. Researchers should conduct their own literature review and pilot studies to optimize the dosage and experimental conditions for their specific mouse models and research questions. All animal experiments should be performed in accordance with institutional and national guidelines for the ethical use of animals.
References
Application Notes and Protocols for Hdac6-IN-13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Hdac6-IN-13, a potent and selective inhibitor of histone deacetylase 6 (HDAC6), in a cell culture setting. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable results.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Its substrates include non-histone proteins like α-tubulin and cortactin, making it a key regulator of cell motility, protein degradation, and immune responses. Due to its role in various pathological processes, including cancer and inflammatory diseases, selective inhibition of HDAC6 with compounds like this compound is an area of active investigation. In cell-based assays, this compound has been utilized at concentrations ranging from 0.1 to 20 µM.[1]
Solubility of this compound
Proper dissolution is the first critical step in utilizing this compound for in vitro studies. The choice of solvent is paramount to maintaining the compound's stability and biological activity. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound and other HDAC6 inhibitors.[2][3][4][5]
Table 1: Solubility Data for this compound and Structurally Similar HDAC6 Inhibitors
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Refer to manufacturer's datasheet | Recommended primary solvent for stock solutions. |
| HDAC6 Inhibitor (General) | DMF | 30 mg/mL | [6] |
| DMSO | 30 mg/mL | [6] | |
| Ethanol | 30 mg/mL | [6] | |
| Hdac6-IN-21 | DMSO | 125 mg/mL | Requires sonication for complete dissolution.[3] |
| Hdac6-IN-26 | DMSO | 100 mg/mL | Requires sonication. Use freshly opened DMSO.[2] |
| Hdac6-IN-33 | DMSO | 100 mg/mL | Requires sonication and warming to 60°C.[5] |
Note: It is crucial to consult the manufacturer-specific datasheet for the exact solubility of your batch of this compound.
Experimental Protocols
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be obtained from the supplier to perform accurate calculations.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and place it in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)
-
-
Dissolve: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Mix: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator water bath for short intervals to aid dissolution, being careful to avoid heating the solution.[3]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation.[1][3]
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3]
Preparation of Working Solutions for Cell Culture
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): For achieving low micromolar or nanomolar final concentrations, it is advisable to first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in sterile cell culture medium or a buffered solution like PBS.
-
Prepare Final Working Solution: Serially dilute the stock or intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment. Mix gently by pipetting.
-
Treat Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the final concentration of this compound.
-
Incubate: Return the cells to the incubator for the desired treatment period.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of HDAC6 and the experimental workflow for preparing this compound solutions.
Caption: General signaling role of HDAC6 and its inhibition by this compound.
Caption: Workflow for dissolving this compound and preparing working solutions.
References
Application Notes and Protocols: Oral Administration and Bioavailability of HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. A critical step in the preclinical development of any HDAC6 inhibitor is the characterization of its oral bioavailability and pharmacokinetic profile. This document provides a summary of key pharmacokinetic parameters for representative HDAC6 inhibitors and detailed protocols for their evaluation. While specific data for "Hdac6-IN-13" is not publicly available, the following information, based on other well-characterized HDAC6 inhibitors, serves as a practical guide for researchers in this field.
Quantitative Pharmacokinetic Data of Representative HDAC6 Inhibitors
The oral bioavailability and key pharmacokinetic parameters of HDAC6 inhibitors can vary significantly based on their chemical structure. The following tables summarize data for several representative compounds.
Table 1: Pharmacokinetic Parameters of ACY-1083 and ACY-1215 in Mice [1]
| Compound | Route of Administration | Dose | Brain to Plasma Ratio (1-h post-injection) | Key Finding |
| ACY-1083 | Not Specified | Not Specified | 0.63 | Readily penetrates the brain.[1] |
| ACY-1215 | Not Specified | Not Specified | Poor | Poorly penetrates the brain.[1] |
Table 2: Pharmacokinetic Properties of a Novel Aminopyrrolidinone-Based HDAC6 Inhibitor (Compound 33) [2]
| Parameter | Value |
| HDAC6 IC50 | 0.017 µM |
| In-cell Tubulin Acetylation EC50 | 0.30 µM |
| Selectivity over HDAC1-3 | >4000-fold |
| Selectivity over HDAC8 | 10-fold |
| Suitability | Favorable drug metabolism and pharmacokinetics properties for further development.[2] |
Table 3: In Vivo Antitumor Activity and Pharmacokinetics of Mercaptoacetamide-Based HDAC Inhibitors (6MAQH and 5MABMA) in Mice [3]
| Compound | Dose (i.p.) | Cmax (µmol/L) | Half-life (hours) | Clearance (L/h) | Area Under the Curve (µmol/L*hour) | Antitumor Activity |
| 6MAQH | 0.5 mg/Kg | 1.81 ± 0.34 | 2.2 ± 0.33 | 4.05 ± 0.15 | 4.97 ± 0.6 | Significant tumor regression.[3] |
| 5MABMA | 0.5 mg/Kg | Not Specified | 1.98 ± 0.21 | 4.87 ± 0.2 | 4.23 ± 0.43 | Significant tumor regression.[3] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general procedure for determining the pharmacokinetic profile of an HDAC6 inhibitor following oral administration in mice.
Materials:
-
HDAC6 inhibitor (e.g., this compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Male BALB/c mice (or other appropriate strain), 8-10 weeks old
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dosing Formulation: Prepare a homogenous suspension of the HDAC6 inhibitor in the chosen vehicle at the desired concentration.
-
Dosing: Administer a single oral dose of the HDAC6 inhibitor formulation to a cohort of mice via oral gavage. A typical dose might range from 10 to 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the HDAC6 inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Brain Penetration Assessment
This protocol is designed to evaluate the ability of an HDAC6 inhibitor to cross the blood-brain barrier.
Materials:
-
Materials from the pharmacokinetic study protocol
-
Surgical tools for brain tissue collection
-
Homogenizer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dosing: Administer the HDAC6 inhibitor to mice as described in the pharmacokinetic study protocol.
-
Tissue Collection: At a specific time point post-dose (e.g., 1 hour, corresponding to the expected Tmax), euthanize the mice and perfuse with ice-cold PBS to remove blood from the tissues.
-
Brain Extraction: Carefully dissect the brain and record its weight.
-
Tissue Homogenization: Homogenize the brain tissue in a known volume of PBS or another suitable buffer.
-
Sample Storage: Store the brain homogenate at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the HDAC6 inhibitor in the brain homogenate and corresponding plasma samples using LC-MS/MS.
-
Brain-to-Plasma Ratio Calculation: Calculate the brain-to-plasma concentration ratio to assess the extent of brain penetration. A ratio greater than 1 suggests significant accumulation in the brain.
Visualizations
Caption: Experimental workflow for assessing oral bioavailability and brain penetration.
Caption: Simplified signaling pathway of HDAC6 inhibition.
References
- 1. Pharmacological inhibition of HDAC6 reverses cognitive impairment and tau pathology as a result of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of orally bioavailable aminopyrrolidinone histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-13 in Primary Neuron Cultures
Initial Assessment: A comprehensive search for "Hdac6-IN-13" did not yield specific public data, application notes, or protocols for its use in primary neuron cultures. The information presented here is therefore based on the well-documented application of other selective HDAC6 inhibitors in similar experimental setups. Researchers should use this as a guide and perform initial dose-response experiments to determine the optimal concentration and incubation time for this compound in their specific primary neuron culture system.
Introduction to HDAC6 Inhibition in Neurons
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes within the nervous system. Unlike other HDACs that are typically found in the nucleus and regulate gene expression through histone modification, HDAC6's main substrates are non-histone proteins, most notably α-tubulin.
By deacetylating α-tubulin on lysine 40, HDAC6 influences microtubule stability and dynamics. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which is associated with enhanced microtubule stability, improved axonal transport, and neuroprotective effects.[1] This makes HDAC6 a compelling therapeutic target for a range of neurodegenerative diseases and neurological disorders. Selective HDAC6 inhibitors are valuable research tools to investigate the role of HDAC6 in neuronal health and disease.
Key Applications in Primary Neuron Cultures:
-
Neuroprotection Studies: Investigating the protective effects of HDAC6 inhibition against various neuronal insults, such as oxidative stress, excitotoxicity, and protein aggregation.[2][3]
-
Axonal Transport Analysis: Studying the impact of HDAC6 inhibition on the transport of mitochondria, vesicles, and other essential cargoes along axons.
-
Neurite Outgrowth and Regeneration: Assessing the potential of HDAC6 inhibitors to promote the growth and regeneration of neurites, the projections that form axons and dendrites.[2][4][5]
-
Synaptic Function and Plasticity: Exploring the role of HDAC6 in synapse formation, maintenance, and function.
Data Presentation: Efficacy of Selective HDAC6 Inhibitors in Primary Neurons
The following table summarizes quantitative data from studies using various selective HDAC6 inhibitors in primary neuron cultures. This data can serve as a reference for designing experiments with this compound.
| Inhibitor | Neuron Type | Concentration Range | Incubation Time | Key Findings | Reference |
| Tubastatin A | Cortical Neurons | 1 µM | 24 hours | Increased α-tubulin acetylation, rescued axonal transport deficits. | [6] |
| ACY-738 | Cortical Neurons | 10 µM | Not Specified | Increased microtubule acetylation in the spinal cord of mouse models. | [7] |
| Trichostatin A (TSA) | Cortical Neurons | 0.66 µM | 24 hours | Protected neurons from oxidative stress. | [2][3] |
| MA-I & MA-II | Cortical Neurons | 10 µM | 24 hours | Protected against oxidative stress-induced neurodegeneration and promoted neurite outgrowth. | [2] |
Signaling Pathways and Experimental Workflows
HDAC6 Signaling Pathway in Neurons
Caption: Inhibition of HDAC6 by this compound prevents the deacetylation of α-tubulin, leading to more stable microtubules and enhanced axonal transport, which contributes to neuroprotection.
Experimental Workflow for Assessing Neuroprotection
Caption: A typical workflow for evaluating the neuroprotective effects of this compound against a neuronal stressor in primary neuron cultures.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the basic steps for establishing primary cortical neuron cultures from embryonic rodents.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the cortices in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in the digestion solution at 37°C for the recommended time.
-
Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels in pre-warmed plating medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂, changing half of the medium every 2-3 days.
Protocol 2: Neuroprotection Assay Using an MTT Assay
This protocol provides a method to quantify neuronal viability after treatment with this compound in the presence of an oxidative stressor.
Materials:
-
Primary neuron cultures (e.g., 7-10 days in vitro)
-
This compound stock solution (dissolved in DMSO)
-
Oxidative stress-inducing agent (e.g., Homocysteic acid (HCA) or hydrogen peroxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed primary neurons in a 96-well plate at an appropriate density.
-
After the desired culture period, pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Induce oxidative stress by adding HCA (e.g., 5 mM) to the culture medium.[2][3]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-stressed) cells.
Protocol 3: Western Blot for α-Tubulin Acetylation
This protocol details the detection of changes in α-tubulin acetylation levels following this compound treatment.
Materials:
-
Primary neuron cultures
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat primary neuron cultures with this compound at the desired concentrations and for the appropriate time.
-
Lyse the cells in ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative level of acetylated α-tubulin.
References
- 1. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Effect of HDAC inhibitors on neuroprotection and neurite outgrowth in primary rat cortical neurons following ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Western Blot Analysis of Acetylated Tubulin Following Hdac6-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. A key non-histone substrate of HDAC6 is α-tubulin, a major component of microtubules. HDAC6 removes the acetyl group from the lysine 40 (K40) residue of α-tubulin, a post-translational modification associated with microtubule stability and dynamics.[1][2][3][4][5][6][7] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin (hyperacetylation), which can be readily detected by Western blotting, providing a direct measure of inhibitor activity within the cell.[1][2][3][4][6]
Hdac6-IN-13 is a potent and highly selective inhibitor of HDAC6 with a reported IC50 of 0.019 µM.[8] Its selectivity makes it a valuable tool for studying the specific roles of HDAC6 in cellular pathways. These application notes provide a detailed protocol for treating cultured cells with this compound and subsequently performing a Western blot to detect changes in the acetylation status of α-tubulin.
Signaling Pathway of HDAC6 and Tubulin Acetylation
The acetylation of α-tubulin is a reversible process regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Specifically, HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin at the K40 residue. Inhibition of HDAC6 by compounds such as this compound blocks this deacetylation, leading to an accumulation of acetylated α-tubulin. This increase in acetylation is associated with more stable microtubules and can impact cellular processes such as intracellular transport.
Experimental Workflow
The overall experimental process involves treating cultured cells with this compound, preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and finally detecting acetylated tubulin and total tubulin using specific antibodies.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and dilutions for key reagents.
Table 1: this compound Treatment Conditions
| Parameter | Recommended Value | Notes |
| Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C.[8] |
| Working Concentration | 0.1 - 1.0 µM | Titrate for optimal response in your cell line.[8] |
| Incubation Time | 24 hours | Time-course experiments may be performed to optimize.[1][4][8] |
| Vehicle Control | DMSO | Use the same volume as the highest concentration of this compound. |
Table 2: Antibody Dilutions for Western Blot
| Antibody | Recommended Dilution | Notes |
| Primary Antibody | ||
| Anti-acetylated α-Tubulin (Lys40) | 1:1000 - 1:5000 | Optimize for your specific antibody and detection system. |
| Anti-α-Tubulin or β-Tubulin (Loading Control) | 1:1000 - 1:10,000 | Ensure the antibody recognizes total tubulin irrespective of acetylation. |
| Secondary Antibody | ||
| HRP-conjugated anti-mouse/rabbit IgG | 1:2000 - 1:10,000 | Dilution depends on the specific antibody and detection reagent. |
Detailed Experimental Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate your cells of interest in appropriate culture dishes (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow overnight.
-
Preparation of this compound Working Solutions:
-
Thaw the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM).
-
Prepare a vehicle control medium containing the same concentration of DMSO as the highest concentration of this compound.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Part 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After incubation, place the culture dishes on ice.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Part 3: Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, calculate the volume of each lysate needed to have equal amounts of protein (e.g., 20-30 µg) for each sample.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-acetylated α-tubulin and anti-total α-tubulin) in the blocking buffer at the optimized concentrations (see Table 2).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST at room temperature with gentle agitation.
-
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated tubulin and total tubulin using image analysis software.
-
Normalize the acetylated tubulin signal to the total tubulin signal for each sample to account for loading differences.
-
Compare the normalized values of the this compound treated samples to the vehicle control to determine the fold-change in tubulin acetylation.
-
References
- 1. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
Hdac6-IN-13: Application Notes and Protocols for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target for Alzheimer's disease (AD) due to its critical role in key pathological pathways, including tau hyperphosphorylation and aggregation, amyloid-beta (Aβ) plaque accumulation, and impaired axonal transport. Hdac6-IN-13 is a potent and selective inhibitor of HDAC6. This document provides an overview of its potential applications in Alzheimer's disease research, along with generalized experimental protocols for its characterization. Due to the limited availability of published data specifically on this compound in AD models, the following protocols are based on established methodologies for other selective HDAC6 inhibitors and are intended to serve as a starting point for research.
Introduction to this compound
This compound (also known as Compound 35m) is a highly selective, orally active HDAC6 inhibitor. Its high blood-brain barrier permeability makes it a valuable tool for investigating the role of HDAC6 in the central nervous system and for preclinical studies in neurodegenerative diseases like Alzheimer's.
Table 1: Properties of this compound
| Property | Value | Reference |
| HDAC6 IC₅₀ | 0.019 µM | [1] |
| HDAC1 IC₅₀ | 1.53 µM | [1] |
| HDAC2 IC₅₀ | 2.06 µM | [1] |
| HDAC3 IC₅₀ | 1.03 µM | [1] |
| Activity | Orally active, significant BBB permeability, anti-inflammatory activity. | [1] |
| CAS Number | 2837128-41-1 | [1] |
Mechanism of Action in Alzheimer's Disease
HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, primarily α-tubulin and the chaperone protein Hsp90.[2] Inhibition of HDAC6 by this compound is expected to have multifaceted therapeutic effects in the context of Alzheimer's disease.
-
Microtubule Stabilization: By inhibiting the deacetylation of α-tubulin, HDAC6 inhibitors increase its acetylation, leading to the stabilization of microtubules. This is crucial for maintaining proper axonal transport, which is often disrupted in AD, leading to synaptic dysfunction and neuronal death.
-
Tau Pathology Reduction: HDAC6 inhibition can lead to the hyperacetylation of Hsp90, which in turn promotes the degradation of its client protein, tau.[3] This can reduce the accumulation of hyperphosphorylated and aggregated tau, a hallmark of AD.
-
Amyloid-Beta Clearance: Some studies suggest that HDAC6 inhibitors can promote the clearance of Aβ deposits.[3][4][5] The proposed mechanisms include enhanced phagocytosis by microglia and regulation of inflammatory responses.[4][5]
-
Anti-Inflammatory Effects: this compound has demonstrated anti-inflammatory activity.[1] Neuroinflammation is a key component of AD pathology, and by modulating cytokine and chemokine release, HDAC6 inhibition may mitigate this detrimental process.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 3. Structure-Based Discovery of A Small Molecule Inhibitor of Histone Deacetylase 6 (HDAC6) that Significantly Reduces Alzheimer's Disease Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researchers identify a new small molecule inhibitor for use against Alzheimer’s disease | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
Measuring HDAC6 Activity in Cells: Application Notes and Protocols Featuring Hdac6-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction to HDAC6 and Its Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein quality control, and signal transduction. Unlike other HDACs, HDAC6 possesses two catalytic domains and deacetylates non-histone protein substrates such as α-tubulin, Hsp90, and cortactin. Its involvement in the pathogenesis of cancer, neurodegenerative diseases, and inflammatory disorders has made it a prominent target for therapeutic intervention.
Selective inhibition of HDAC6 is a key strategy for studying its biological functions and for the development of novel therapeutics. Hdac6-IN-13 is a potent and highly selective inhibitor of HDAC6, demonstrating significant potential for both research and clinical applications. This document provides detailed protocols for cell-based assays to measure HDAC6 activity and the efficacy of inhibitors like this compound.
This compound: A Selective HDAC6 Inhibitor
This compound is a potent and orally active inhibitor with high selectivity for HDAC6.[1] It has been shown to increase the acetylation of α-tubulin in cells without significantly affecting the acetylation of histones H3 and H4 at concentrations up to 1 µM, demonstrating its selectivity for the cytoplasmic target of HDAC6 over nuclear histone substrates.[1] This selectivity makes this compound an excellent tool for elucidating the specific roles of HDAC6 in cellular pathways.
Data Presentation: Inhibitory Activity of HDAC6 Inhibitors
The following table summarizes the in vitro and cell-based inhibitory activities of this compound and other commonly used HDAC6 inhibitors.
| Inhibitor | Target | IC50 (in vitro) | Cell-based IC50/EC50 | Cell Line | Reference |
| This compound | HDAC6 | 0.019 µM | - | - | [1] |
| This compound | HDAC1 | 1.53 µM | - | - | [1] |
| This compound | HDAC2 | 2.06 µM | - | - | [1] |
| This compound | HDAC3 | 1.03 µM | - | - | [1] |
| Ricolinostat (ACY-1215) | HDAC6 | 5 nM | 2-8 µM (viability) | Multiple Myeloma cell lines | [2][3] |
| Ricolinostat (ACY-1215) | HDAC1 | 58 nM | - | - | [2] |
| Ricolinostat (ACY-1215) | HDAC2 | 48 nM | - | - | [2] |
| Ricolinostat (ACY-1215) | HDAC3 | 51 nM | - | - | [2] |
| Tubastatin A | HDAC6 | 15 nM | EC50 for α-tubulin acetylation in N2a cells correlates with in vitro potency | N2a | [4][5] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the primary mechanism of HDAC6-mediated deacetylation of α-tubulin and its inhibition by this compound.
Caption: Mechanism of HDAC6 action and inhibition.
Experimental Protocols
Here we provide detailed protocols for three common cell-based assays to measure HDAC6 activity using this compound as the exemplary inhibitor.
Fluorometric Cell-Based Assay for HDAC6 Activity
This assay measures the overall deacetylase activity in cell lysates using a fluorogenic substrate.
Experimental Workflow:
Caption: Fluorometric assay workflow.
Protocol:
-
Cell Culture: Plate cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold HDAC6 Lysis Buffer to each well and incubate on ice for 5 minutes.
-
Centrifuge the plate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled 96-well plate.
-
-
Assay Setup:
-
In a new white-walled 96-well plate, add 1-10 µL of cell lysate to each well.
-
Adjust the volume in each well to 50 µL with HDAC6 Assay Buffer.
-
Prepare a standard curve using a known concentration of a fluorescent standard (e.g., AFC).
-
-
Reaction Initiation: Add 50 µL of HDAC6 Substrate Mix to each well containing the cell lysate.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Signal Development: Add 10 µL of Developer to each well to stop the reaction and generate the fluorescent signal. Incubate at 37°C for 10 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at an excitation of ~380 nm and an emission of ~490 nm.
-
Data Analysis: Subtract the background fluorescence and determine the HDAC6 activity from the standard curve. Calculate the IC50 value for this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Western Blot Analysis of α-Tubulin Acetylation
This method directly assesses the acetylation status of α-tubulin, a primary substrate of HDAC6.
Experimental Workflow:
Caption: Western blot workflow.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the fluorometric assay protocol.
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
For a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
High-Content Analysis (HCA) of α-Tubulin Acetylation
HCA provides a quantitative, image-based measurement of α-tubulin acetylation at the single-cell level.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Hdac6-IN-13 and Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Hdac6-IN-13, with a specific focus on potential off-target effects on HDAC1 and HDAC3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isoform selectivity important?
A1: this compound is a chemical probe designed to be a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC isoforms have distinct cellular localizations and functions.[1][2] HDAC6 is primarily cytoplasmic and its substrates include non-histone proteins like α-tubulin, playing roles in cell motility and protein quality control.[1][2] In contrast, HDAC1 and HDAC3 are predominantly nuclear and are key regulators of gene transcription.[2] Isoform-selective inhibitors are crucial for dissecting the specific biological roles of each HDAC and for developing targeted therapeutics with fewer side effects.[2]
Q2: What are the potential consequences of off-target inhibition of HDAC1 and HDAC3?
A2: Off-target inhibition of HDAC1 and HDAC3 can lead to unintended biological effects due to their critical roles in gene regulation. HDAC1 is involved in cell cycle progression and DNA damage repair. Its inhibition can affect the expression of genes regulated by transcription factors like p53.[3] HDAC3 is a key component of the NCoR/SMRT co-repressor complex and is involved in the regulation of inflammatory responses and metabolic pathways.[4][5][6] Off-target inhibition could therefore lead to altered gene expression profiles, impacting cellular processes unrelated to HDAC6 inhibition.
Q3: How can I experimentally verify the selectivity of my batch of this compound?
A3: The selectivity of this compound should be verified using in vitro enzymatic assays against a panel of HDAC isoforms, including HDAC1, HDAC3, and HDAC6. This is typically done by determining the half-maximal inhibitory concentration (IC50) for each isoform. A significantly higher IC50 value for HDAC1 and HDAC3 compared to HDAC6 would confirm its selectivity. Cellular assays, such as Western blotting for acetylation of specific substrates (α-tubulin for HDAC6 and histones for HDAC1/3), can further validate on-target and off-target effects in a cellular context.
Q4: I am observing unexpected phenotypes in my cell-based experiments. Could this be due to off-target effects?
A4: Unexpected phenotypes are a possibility and could stem from off-target inhibition. To investigate this, you can perform several control experiments. A rescue experiment, where the phenotype is reversed by expressing a drug-resistant mutant of HDAC6, can confirm on-target effects. To test for off-target effects on HDAC1 or HDAC3, you can use more selective inhibitors for these isoforms as controls to see if they replicate the unexpected phenotype. Additionally, examining the acetylation status of known HDAC1 and HDAC3 substrates can provide evidence of off-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | 1. Variability in the potency of this compound. 2. Cell passage number and confluency affecting HDAC expression. 3. Degradation of the inhibitor. | 1. Perform a dose-response curve for each new batch of inhibitor. 2. Standardize cell culture conditions. 3. Aliquot and store the inhibitor at -80°C and avoid repeated freeze-thaw cycles. |
| High levels of histone acetylation observed | Off-target inhibition of nuclear HDACs (HDAC1, HDAC3). | 1. Titrate this compound to the lowest effective concentration for HDAC6 inhibition. 2. Perform a Western blot for acetylated histones (e.g., Ac-H3K9, Ac-H3K27) to confirm off-target activity. 3. Use a structurally different, highly selective HDAC6 inhibitor as a control. |
| Observed phenotype does not match known HDAC6 functions | 1. Off-target effects on HDAC1 or HDAC3. 2. The phenotype is a novel, previously uncharacterized role of HDAC6. | 1. Investigate signaling pathways known to be regulated by HDAC1 and HDAC3.[4][5][7][8][9][10] 2. Use siRNA/shRNA to knockdown HDAC6 and see if the phenotype is replicated. 3. Perform RNA-sequencing to identify global gene expression changes. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound against HDAC1, HDAC3, and HDAC6, illustrating a selective profile. Researchers should generate similar data for their specific batch of the inhibitor.
| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Selectivity (HDAC3/HDAC6) |
| This compound (Example) | 890 | 1250 | 15 | > 59-fold | > 83-fold |
| Pan-HDAC Inhibitor (Control) | 5 | 8 | 10 | 0.5-fold | 0.8-fold |
Experimental Protocols
In Vitro HDAC Enzymatic Assay
This protocol describes a common method to determine the IC50 values of an inhibitor against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC1, HDAC3, and HDAC6 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin and a stop solution containing a potent HDAC inhibitor like Trichostatin A).
-
This compound and control inhibitors.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the inhibitor dilutions.
-
Incubate at 37°C for 15 minutes.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.
Cellular Assay for On-Target and Off-Target Effects (Western Blot)
This protocol allows for the assessment of this compound's effects on the acetylation of specific HDAC substrates within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116).
-
This compound and control inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-acetyl-α-tubulin, anti-acetyl-Histone H3, anti-α-tubulin, anti-Histone H3.
-
Secondary antibodies (HRP-conjugated).
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescence detection reagent.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or control inhibitors for a specified time (e.g., 6-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
Visualizations
Caption: Workflow for assessing this compound selectivity.
Caption: On-target vs. potential off-target pathways.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HDAC3 in action: Expanding roles in inflammation and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of HDAC3 in inflammation: mechanisms and therapeutic implications [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of HDAC1 and the PI3K/PKC signaling pathways in NF-kappaB activation by the HDAC inhibitor apicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Hdac6-IN-13 concentration for maximum selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Hdac6-IN-13 for maximum selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] It functions by binding to the catalytic domain of the HDAC6 enzyme, preventing it from removing acetyl groups from its substrate proteins. HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, and it deacetylates non-histone proteins such as α-tubulin, cortactin, and Hsp90.[2][3] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can modulate various cellular processes including cell motility, protein quality control, and microtubule dynamics.
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs. The table below summarizes the inhibitory potency (IC50 values) of this compound against various HDAC isoforms.
| HDAC Isoform | IC50 (µM) | Selectivity vs. HDAC6 |
| HDAC6 | 0.019 | - |
| HDAC1 | 1.53 | ~80-fold |
| HDAC2 | 2.06 | ~108-fold |
| HDAC3 | 1.03 | ~54-fold |
Data sourced from MedchemExpress product information.[1]
Q3: What are the potential off-target effects of this compound?
While this compound is highly selective, off-target effects can occur, especially at higher concentrations.[1] The most likely off-targets are other HDAC isoforms, particularly HDAC1, HDAC2, and HDAC3, as indicated by the IC50 values in the table above. It is crucial to use the lowest effective concentration to minimize the risk of inhibiting these other HDACs, which could lead to unintended cellular consequences. Some studies on other hydroxamate-based HDAC inhibitors have also identified metallo-β-lactamase domain-containing protein 2 (MBLAC2) as a potential off-target.[4]
Troubleshooting Guides
Issue 1: Loss of Selectivity or Suspected Off-Target Effects
Symptoms:
-
Unexpected cellular phenotypes not typically associated with HDAC6 inhibition.
-
Changes in histone acetylation levels (e.g., increased acetylated Histone H3 or H4) at concentrations intended to be selective for HDAC6.[1][5]
-
Results are inconsistent with previously published data for selective HDAC6 inhibition.
Troubleshooting Steps:
-
Concentration Optimization: The most common reason for loss of selectivity is using too high a concentration of the inhibitor. It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Confirm On-Target Activity: Verify that this compound is inhibiting HDAC6 at the concentrations used. This can be done by measuring the acetylation level of a known HDAC6-specific substrate, such as α-tubulin. A significant increase in acetylated α-tubulin with no or minimal change in acetylated histones (a primary target of Class I HDACs) indicates selective HDAC6 inhibition.[1][5]
-
Assess Off-Target Activity: If loss of selectivity is still suspected, perform experiments to measure the activity of other HDAC isoforms. This can be achieved through:
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Maximum Selectivity
This protocol outlines a general workflow for identifying the lowest effective concentration of this compound that maximizes HDAC6 inhibition while minimizing off-target effects on other HDAC isoforms.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture reagents
-
Lysis buffer
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Histone H3, anti-Histone H3
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.
-
Dose-Response Treatment: Prepare a serial dilution of this compound (e.g., ranging from 10 nM to 10 µM). Treat cells with the different concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-α-tubulin (HDAC6 substrate) and acetylated-Histone H3 (Class I HDAC substrate).
-
Use antibodies against total α-tubulin and total Histone H3 as loading controls.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis: Quantify the band intensities. The optimal concentration of this compound will be the lowest concentration that shows a significant increase in acetylated-α-tubulin without a significant increase in acetylated-Histone H3.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 7. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-13 stability in DMSO and culture media
Welcome to the technical support center for Hdac6-IN-13. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experimentation with this potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family of enzymes that removes acetyl groups from lysine residues on both histone and non-histone proteins. Unlike other HDACs that are primarily located in the nucleus, HDAC6 is predominantly found in the cytoplasm. Its substrates include α-tubulin and the chaperone protein Hsp90. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can affect various cellular processes including cell motility, protein quality control, and stress responses. This makes this compound a valuable tool for studying the biological roles of HDAC6 and a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation of the compound and inconsistent experimental results.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| In DMSO | -80°C | 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare a stock solution of this compound in DMSO?
For most in vitro cell-based assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound in the vial. The molecular weight of this compound is required for this calculation.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as recommended in Table 1.
-
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions.
Guide 1: Inconsistent or No Biological Activity
Problem: You observe variable or no effect of this compound in your cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Degradation | Ensure this compound has been stored correctly as a powder and in DMSO stock solutions (see Table 1). Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions in culture media immediately before each experiment. Consider performing a stability study in your specific culture medium (see Experimental Protocol 1). |
| Incorrect Concentration | Verify the calculations used to prepare the stock solution and working dilutions. Ensure accurate pipetting. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Cell Line Sensitivity | Different cell lines may exhibit varying sensitivity to this compound. Confirm the expression of HDAC6 in your cell line. Titrate the compound over a wide concentration range to determine the IC50 in your specific cell model. |
| Assay-Specific Issues | Ensure that the assay readout is appropriate for measuring HDAC6 inhibition (e.g., western blot for acetylated α-tubulin). Optimize assay conditions such as incubation time and cell density. Include appropriate positive and negative controls in your experiment. |
| Interaction with Media Components | Serum proteins in the culture medium can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during treatment or using serum-free media if your cells can tolerate it. Be aware that some media components may affect compound stability. |
Guide 2: High Background or Off-Target Effects
Problem: You observe high background signal in your assay or effects that are not consistent with HDAC6 inhibition.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Precipitation | This compound may precipitate in aqueous culture media at high concentrations. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, try lowering the final concentration or using a different solvent system if compatible with your cells. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity and precipitation. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells and interfere with assays. Ensure the final DMSO concentration in your culture medium is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (generally <0.5%). |
| Non-Specific Binding | The compound may bind non-specifically to plasticware. Consider using low-binding plates and tubes. |
| Off-Target Inhibition | While this compound is highly selective, at very high concentrations, it may inhibit other HDAC isoforms or unrelated proteins. Perform dose-response experiments and use the lowest effective concentration. Compare the observed phenotype with that of other known HDAC6 inhibitors or with HDAC6 knockdown (e.g., using siRNA) to confirm target specificity. |
| Contamination of Stock Solution | If the stock solution is contaminated, it could lead to unexpected cellular effects. Use fresh, high-purity DMSO to prepare stock solutions. If contamination is suspected, prepare a fresh stock solution from a new vial of the compound. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous, high purity)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized for this compound)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your chosen cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for sampling at multiple time points.
-
Incubation: Incubate the working solution in a cell culture incubator at 37°C with 5% CO2.
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration reference.
-
Sample Preparation: For each time point, process the sample for HPLC analysis. This may involve protein precipitation (if serum is present) by adding a solvent like acetonitrile, followed by centrifugation to pellet the proteins.
-
HPLC Analysis: Analyze the supernatant from each time point by HPLC. The concentration of this compound is determined by measuring the area under the curve (AUC) of the corresponding peak in the chromatogram.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. A stability curve can then be generated by plotting the percentage of remaining compound against time.
Table 2: Template for User-Defined Stability Study of this compound
| Time (hours) | Peak Area (AUC) at [Wavelength] nm | % Remaining |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 | ||
| 72 |
Visualizations
Troubleshooting unexpected results with Hdac6-IN-13
Welcome to the technical support center for Hdac6-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting any unexpected results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective, orally active inhibitor of Histone Deacetylase 6 (HDAC6).[1] Its primary mechanism of action is to bind to the catalytic domain of the HDAC6 enzyme, preventing it from deacetylating its substrates. HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, and its substrates are predominantly non-histone proteins such as α-tubulin, cortactin, and Hsp90.[2][3] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, thereby affecting various cellular processes including microtubule dynamics, cell migration, and protein quality control.[2][3]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for HDAC6 over other HDAC isoforms. This selectivity is a key advantage in minimizing off-target effects.[1]
Q3: How can I confirm that this compound is active in my cell-based assay?
The most common method to confirm the cellular activity of this compound is to measure the acetylation level of its primary substrate, α-tubulin. Upon treatment with effective concentrations of this compound, a dose-dependent increase in acetylated α-tubulin should be observed via Western blot.[1] Conversely, at concentrations where HDAC6 is selectively inhibited, there should be no significant increase in the acetylation of histone proteins like H3 and H4.[1]
Q4: What are the recommended storage conditions and stability of this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it is recommended to store at -80°C for up to 6 months and at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Troubleshooting Guide
Issue 1: No or low activity of this compound observed in a cell-based assay.
Possible Cause 1: Suboptimal concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for in vitro anti-inflammatory activity is 5-20 μM.[1]
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting Step: this compound is characterized as a "slow-on and slow-off tight-binding" inhibitor for HDAC6.[1] This kinetic property means that it may require a longer incubation time to achieve maximal inhibition compared to inhibitors with faster kinetics.[4] Extend the incubation time (e.g., 8 to 24 hours) and perform a time-course experiment to identify the optimal duration.
Possible Cause 3: Compound degradation.
-
Troubleshooting Step: Ensure that the compound has been stored correctly and that the stock solution is not expired. Prepare fresh dilutions from a new stock solution if degradation is suspected.
Possible Cause 4: Cell line sensitivity.
-
Troubleshooting Step: The sensitivity to HDAC inhibitors can vary between different cell lines. Consider testing a different cell line that has been reported to be responsive to HDAC6 inhibition.
Issue 2: Unexpected off-target effects are observed.
Possible Cause 1: High concentration leading to inhibition of other HDACs.
-
Troubleshooting Step: Although this compound is highly selective, at very high concentrations it may start to inhibit other HDACs, such as HDAC1, 2, and 3.[1] Refer to the selectivity data and use the lowest effective concentration that selectively inhibits HDAC6. Perform a Western blot for acetylated histones (H3 and H4) to ensure that their acetylation levels are not significantly increased.[1]
Possible Cause 2: Off-target effects unrelated to HDAC inhibition.
-
Troubleshooting Step: Some HDAC inhibitors containing a hydroxamic acid moiety have been reported to have off-target effects. While this compound's specific off-target profile is not extensively documented in the provided results, it's a possibility to consider. If unexpected phenotypes persist at concentrations that are highly selective for HDAC6, consider using a structurally different HDAC6 inhibitor as a control to see if the phenotype is specific to this compound.
Issue 3: Difficulty in dissolving this compound.
Possible Cause: Improper solvent or technique.
-
Troubleshooting Step: this compound is soluble in DMSO. For in vivo studies, specific formulations are required. For a related compound, Hdac6-IN-3, protocols suggest using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
Quantitative Data Summary
| Parameter | Value | Notes |
| HDAC6 IC50 | 0.019 µM | Potent inhibition of HDAC6.[1] |
| HDAC1 IC50 | 1.53 µM | ~80-fold selectivity for HDAC6 over HDAC1.[1] |
| HDAC2 IC50 | 2.06 µM | ~108-fold selectivity for HDAC6 over HDAC2.[1] |
| HDAC3 IC50 | 1.03 µM | ~54-fold selectivity for HDAC6 over HDAC3.[1] |
| Oral Bioavailability (F%) | 93.4% | In mice, indicating excellent oral absorption.[1] |
| Blood-Brain Barrier Permeability | Significant | Can be used for CNS-related studies.[1] |
| Binding Kinetics (HDAC6) | Slow-on, slow-off, tight-binding | Requires sufficient incubation time for maximal effect.[1] |
| Binding Kinetics (HDAC1, 2, 3) | Fast-on | Rapid binding to these off-target HDACs.[1] |
Key Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is to determine the cellular activity of this compound by measuring the level of acetylated α-tubulin.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a DMSO vehicle control. Incubate for the desired time (e.g., 8-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated-α-tubulin and α-tubulin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Signaling Pathways and Workflows
HDAC6 Signaling in Cancer Cell Migration
Caption: this compound inhibits HDAC6, leading to increased acetylation of its substrates and disruption of cancer cell motility.
Experimental Workflow for this compound Evaluation
Caption: A logical workflow for the comprehensive evaluation of this compound from in vitro characterization to in vivo efficacy studies.
HDAC6 in Neuroinflammation
Caption: this compound can mitigate neuroinflammation by inhibiting HDAC6-mediated activation of the NLRP3 inflammasome and NF-κB pathways.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spinal HDAC6 mediates nociceptive behaviors induced by chronic constriction injury via neuronal activation and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid Hdac6-IN-13 cytotoxicity in cell lines
Welcome to the technical support center for Hdac6-IN-12, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing Hdac6-IN-13 effectively while minimizing potential cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, highly selective, and orally active inhibitor of HDAC6 with an IC50 of 0.019 μM.[1] Unlike many other HDAC inhibitors that primarily target nuclear histone proteins, HDAC6 is predominantly located in the cytoplasm.[2][3][4] Its main function is the deacetylation of non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[3][5][6][7][8] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can affect microtubule dynamics, protein folding, and cell motility.[3][6][9]
Q2: Is this compound expected to be cytotoxic to all cell lines?
Not necessarily. Highly selective HDAC6 inhibitors are often reported to have low cytotoxicity in cancer cell lines.[10] Cytotoxicity associated with HDAC inhibitors is frequently linked to the inhibition of Class I HDACs (HDAC1, 2, 3), which play a crucial role in cell cycle progression and apoptosis.[5][11] Since this compound is highly selective for HDAC6, significant cytotoxicity is generally not anticipated at concentrations where it effectively inhibits its primary target without affecting Class I HDACs. However, at higher concentrations, off-target effects can lead to cytotoxicity.
Q3: What are the potential off-target effects of this compound that could lead to cytotoxicity?
While this compound is highly selective for HDAC6, it can inhibit other HDAC isoforms at higher concentrations. This off-target activity, particularly against Class I HDACs, is a likely cause of cytotoxicity. Inhibition of HDAC1, 2, and 3 can lead to cell cycle arrest and apoptosis.[11]
Troubleshooting Guide
Issue: Observed Cytotoxicity or Reduced Cell Viability After Treatment
Potential Cause 1: High Concentration Leading to Off-Target Inhibition
At elevated concentrations, this compound can inhibit Class I HDACs, which is a common cause of cytotoxicity for this class of compounds.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a low concentration (e.g., around the IC50 for HDAC6) and titrate up to a concentration that provides the desired biological effect with minimal impact on cell viability. Refer to the selectivity profile of this compound to stay within a range that minimizes off-target inhibition.
Potential Cause 2: Extended Treatment Duration
Prolonged exposure to any small molecule inhibitor can lead to cellular stress and cytotoxicity, even if the compound is highly selective.
-
Solution: Optimize the treatment duration. It is possible that a shorter incubation time is sufficient to observe the desired downstream effects of HDAC6 inhibition, such as tubulin acetylation. Conduct a time-course experiment to identify the earliest time point at which the desired phenotype is observed.
Potential Cause 3: Poor Compound Solubility
If this compound is not fully dissolved in the cell culture medium, it can form precipitates that are cytotoxic to cells.
-
Solution: Ensure complete dissolution of the compound in an appropriate solvent (e.g., DMSO) before adding it to the cell culture medium. Visually inspect the stock solution and the final culture medium for any signs of precipitation. If solubility is a concern, consider using a lower concentration or preparing fresh dilutions for each experiment. It is also advisable to sonicate the stock solution to aid dissolution.
Potential Cause 4: Cell Line Sensitivity
Different cell lines can have varying sensitivities to HDAC inhibitors due to differences in their genetic background, expression levels of different HDAC isoforms, and dependence on specific signaling pathways.
-
Solution: If significant cytotoxicity is observed in your cell line of choice, consider testing a panel of different cell lines to identify one that is less sensitive. Additionally, review the literature to see if your cell line is known to be particularly sensitive to Class I HDAC inhibition.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various HDAC isoforms. This data is crucial for designing experiments that maintain selectivity for HDAC6 and avoid off-target effects.
| Target | IC50 (μM) |
| HDAC6 | 0.019[1] |
| HDAC1 | 1.53[1] |
| HDAC2 | 2.06[1] |
| HDAC3 | 1.03[1] |
This table clearly illustrates the high selectivity of this compound for HDAC6 over Class I HDACs.
Experimental Protocols
Key Experiment: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a method to determine the highest concentration of this compound that can be used without inducing significant cytotoxicity, while confirming on-target activity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Antibodies for Western blotting (acetylated α-tubulin, total α-tubulin, acetylated Histone H3, total Histone H3)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a serial dilution series in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Treat the cells with the serial dilutions of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Western Blot Analysis for Target Engagement:
-
In a parallel experiment, seed cells in a larger format (e.g., 6-well plate) and treat with the same concentrations of this compound.
-
After the desired incubation time, lyse the cells and perform Western blotting.
-
Probe the blots with antibodies against acetylated α-tubulin (marker for HDAC6 inhibition) and acetylated Histone H3 (marker for Class I HDAC inhibition). Use total α-tubulin and total Histone H3 as loading controls.
-
-
Data Analysis:
-
Plot the cell viability data against the log of the this compound concentration to determine the IC50 for cytotoxicity.
-
Analyze the Western blot results to identify the concentration range that shows a significant increase in acetylated α-tubulin without a substantial increase in acetylated Histone H3.
-
Select a working concentration that maximizes HDAC6 inhibition (tubulin hyperacetylation) while minimizing cytotoxicity and off-target Class I HDAC inhibition (histone hyperacetylation).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 and CXCL13 Mediate Atopic Dermatitis by Regulating Cellular Interactions and Expression Levels of miR-9 and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac6-IN-13 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hdac6-IN-13 in in vivo studies. As a novel and specific inhibitor of Histone Deacetylase 6 (HDAC6), establishing optimal experimental parameters is crucial for obtaining reliable and reproducible results.
Disclaimer: Direct in vivo studies and established treatment durations for this compound are not yet widely published. The following guidance is based on preclinical studies of other selective HDAC6 inhibitors and general principles of in vivo pharmacology. Researchers should always perform initial dose-finding and toxicity studies for their specific animal model and experimental conditions.
Troubleshooting Guide: In Vivo this compound Experiments
This guide addresses common issues researchers may encounter during in vivo experiments with HDAC6 inhibitors.
| Issue | Potential Cause | Recommended Solution |
| Poor compound solubility/vehicle precipitation | This compound may have limited aqueous solubility. The chosen vehicle may not be optimal. | - Test various biocompatible vehicles (e.g., DMSO, PEG400, Tween 80, saline combinations). - Perform a solubility test at the desired concentration before animal administration. - Sonication or gentle warming may aid dissolution, but stability should be confirmed. |
| Lack of efficacy or target engagement | - Insufficient dose. - Inadequate treatment duration or frequency. - Poor bioavailability with the chosen route of administration. - Rapid metabolism of the compound. | - Conduct a dose-response study to determine the optimal dose. - Increase the frequency of administration based on pharmacokinetic data if available. Consider continuous delivery methods like osmotic pumps for stable exposure. - Evaluate alternative routes of administration (e.g., intraperitoneal vs. oral). - Assess target engagement by measuring acetylation of HDAC6 substrates (e.g., α-tubulin) in tissues of interest or peripheral blood mononuclear cells (PBMCs) at various time points post-treatment. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy) | - The dose is too high. - Off-target effects. - Vehicle toxicity. | - Reduce the dose or the frequency of administration. - Monitor animal health daily (body weight, food/water intake, behavior). - Run a vehicle-only control group to rule out vehicle-related toxicity. - Consider formulation in a less toxic vehicle. |
| High variability in experimental results | - Inconsistent dosing technique. - Animal-to-animal variation in metabolism. - Instability of the formulated compound. | - Ensure all personnel are properly trained in the administration technique. - Increase the number of animals per group to improve statistical power. - Prepare fresh formulations for each administration. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose and treatment duration for a novel HDAC6 inhibitor like this compound in vivo?
A1: Without specific data for this compound, a starting point can be extrapolated from other selective HDAC6 inhibitors. For instance, in preclinical cancer models, dosages for oral or intraperitoneal administration often range from 10 to 100 mg/kg, administered daily or on a 5-days-on/2-days-off schedule. Treatment durations can vary from a few weeks to several months, depending on the disease model and experimental endpoint. For example, a study with the HDAC6 inhibitor QTX125 in a mantle cell lymphoma xenograft model used intraperitoneal administration of 60 mg/kg.[1] It is critical to perform a pilot study to determine the maximum tolerated dose (MTD) and a pharmacodynamic study to confirm target engagement at different doses.
Q2: How can I determine the optimal dosing frequency?
A2: The optimal dosing frequency depends on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. Ideally, PK studies should be conducted to determine the compound's half-life in plasma and the target tissue. PD studies should assess the duration of target inhibition (e.g., increased α-tubulin acetylation) after a single dose. For example, with ACY-1215, peak plasma levels and maximum α-tubulin acetylation in blood cells were observed around 4 hours after administration, suggesting a basis for its dosing schedule.[2] If PK/PD data are unavailable, daily administration is a common starting point for many small molecule inhibitors.
Q3: What are the best practices for formulating this compound for in vivo administration?
A3: The formulation will depend on the physicochemical properties of this compound and the route of administration. A common approach for initial in vivo studies is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline, PBS, or a solution containing polyethylene glycol (PEG) and/or Tween 80 to improve solubility and stability. The final concentration of the organic solvent should be kept to a minimum (typically <10% for DMSO) to avoid toxicity. Always visually inspect the formulation for any precipitation before administration.
Q4: What pharmacodynamic biomarkers can be used to confirm this compound activity in vivo?
A4: The most direct and widely used pharmacodynamic biomarker for HDAC6 inhibition is the acetylation of its primary cytoplasmic substrate, α-tubulin.[1][2] This can be measured by Western blot or immunohistochemistry in tumor tissue, brain, or other relevant tissues. Acetylation of α-tubulin can also be assessed in peripheral blood mononuclear cells (PBMCs) as a surrogate marker for systemic target engagement.[2] Another key substrate of HDAC6 is the chaperone protein Hsp90; its acetylation status can also be evaluated.
Q5: What are the potential off-target effects or toxicities to monitor?
A5: While selective HDAC6 inhibitors are generally better tolerated than pan-HDAC inhibitors, it is still important to monitor for potential toxicities. Pan-HDAC inhibitors are known to cause hematological (e.g., thrombocytopenia) and cardiac toxicities. Although less likely with a highly selective HDAC6 inhibitor, it is prudent to monitor complete blood counts (CBCs) in longer-term studies. General health monitoring, including body weight, food and water consumption, and observation for any signs of distress, is essential. Histopathological analysis of major organs at the end of the study can also identify any unforeseen toxicities.
Experimental Protocols: Representative In Vivo Study with an HDAC6 Inhibitor
This section provides a generalized protocol for an in vivo efficacy study of an HDAC6 inhibitor in a mouse xenograft cancer model. This should be adapted for this compound based on its specific properties.
Objective: To evaluate the anti-tumor efficacy of an HDAC6 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
HDAC6 inhibitor (e.g., this compound)
-
Vehicle components (e.g., DMSO, PEG400, Tween 80, sterile saline)
-
Cancer cell line (e.g., a human cell line known to be sensitive to HDAC6 inhibition)
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Methodology:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Formulation and Administration:
-
Prepare the HDAC6 inhibitor formulation and the vehicle control. For example, dissolve the inhibitor in DMSO to create a stock solution, then dilute with PEG400, Tween 80, and saline.
-
Administer the assigned treatment (e.g., daily via oral gavage or intraperitoneal injection) based on the animal's body weight.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a specific size or after a predetermined treatment duration), euthanize the animals.
-
-
Endpoint Analysis:
-
Excise tumors and weigh them.
-
A portion of the tumor can be flash-frozen for Western blot analysis (to check for α-tubulin acetylation) or fixed in formalin for immunohistochemistry.
-
Collect blood for potential pharmacokinetic or biomarker analysis.
-
Quantitative Data Summary for Representative HDAC6 Inhibitors
The following table summarizes dosing and treatment durations from published preclinical studies of various selective HDAC6 inhibitors. This can serve as a reference for designing initial studies with this compound.
| HDAC6 Inhibitor | Animal Model | Dose | Route of Administration | Treatment Duration | Reference |
| ACY-1215 (Ricolinostat) | Multiple Myeloma Xenograft (mouse) | 50 mg/kg | Oral | Daily | [2] |
| Tubastatin A | Diet-induced obese mice | 25 mg/kg | Intraperitoneal | 5 weeks | [3] |
| QTX125 | Mantle Cell Lymphoma Xenograft (mouse) | 60 mg/kg | Intraperitoneal | Monitored until tumors reached max size | [1] |
| KA2507 | Syngeneic colorectal cancer model (mouse) | 10 mg/kg | Oral | Twice daily | [4] |
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study to assess the efficacy of this compound.
Simplified Signaling Pathway of HDAC6 Action
Caption: Simplified pathway showing HDAC6 substrates and the effect of inhibition by this compound.
References
- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. Histone Deacetylase 6 Inhibition Restores Leptin Sensitivity and Reduces Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hdac6-IN-13 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential for acquired resistance to Hdac6-IN-13 in cancer cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or resistance. What are the potential causes and how can I investigate them?
Answer:
Reduced sensitivity to this compound can arise from several molecular changes within the cancer cells. Below is a step-by-step guide to troubleshoot this issue.
Initial Assessment:
-
Confirm Resistance: The first step is to quantify the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) cell line versus the suspected resistant cell line. A significant increase in the IC50 value confirms the development of resistance.
-
Cell Line Authentication: Ensure the resistant cell line has not been cross-contaminated. Perform short tandem repeat (STR) profiling to confirm its identity.
-
Mycoplasma Testing: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell cultures.
Investigating Molecular Mechanisms:
Several cellular pathways can be altered in cells that have developed resistance to HDAC6 inhibitors. Here are the key avenues to investigate:
-
Altered Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.
-
Suggested Action: Perform a Western blot or qPCR to assess the expression levels of common drug efflux pumps like MDR1 (ABCB1) and MRP1 (ABCC1).
-
-
Upregulation of Pro-Survival Signaling: Activation of alternative survival pathways can compensate for the effects of HDAC6 inhibition.
-
Suggested Action: Use Western blotting to probe the activation status (i.e., phosphorylation) of key proteins in the PI3K/AKT and MAPK/ERK pathways.
-
-
Changes in Hdac6-Related Pathways: Alterations in the direct targets and downstream effectors of HDAC6 can lead to resistance.
-
Suggested Action:
-
Assess the expression levels of HDAC6 itself. While overexpression is a possibility, it's less common than changes in downstream pathways.
-
Examine the acetylation status of HDAC6 substrates like α-tubulin and Hsp90. Paradoxically, some resistant cells might show altered baseline acetylation levels.
-
Investigate the expression and activity of Hsp90 and its client proteins, such as EGFR, which can be stabilized by HDAC6.[1][2]
-
-
-
Enhanced Autophagy: Autophagy can be a pro-survival mechanism for cancer cells under stress, and its modulation is linked to HDAC6 function.[2]
-
Suggested Action: Monitor autophagic flux using assays that measure the conversion of LC3-I to LC3-II by Western blot or immunofluorescence.
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to HDAC6 inhibitors in cancer cells?
A1: Resistance to HDAC6 inhibitors is a multifaceted phenomenon that can involve one or more of the following mechanisms:
-
Increased Drug Efflux: Overexpression of ABC transporters, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.[1]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can bypass the effects of HDAC6 inhibition by upregulating pathways like the PI3K/AKT/mTOR and MAPK/ERK pathways.[3] These pathways promote cell survival, proliferation, and can counteract the pro-apoptotic effects of HDAC6 inhibitors.
-
Alterations in HDAC6 Substrates and Interacting Proteins:
-
Hsp90 Chaperone Activity: HDAC6 deacetylates the chaperone protein Hsp90, which is crucial for the stability of many oncoproteins.[4] Alterations in the Hsp90 chaperone machinery or its client proteins (e.g., EGFR, c-Raf, AKT) can confer resistance.[5]
-
Microtubule Dynamics: As a primary α-tubulin deacetylase, HDAC6 plays a key role in regulating microtubule dynamics, which are important for cell division and migration.[4] Changes in tubulin isotype expression or other microtubule-associated proteins can contribute to resistance.
-
-
Induction of Autophagy: HDAC6 is involved in the autophagic process of clearing misfolded proteins.[2] In some contexts, upregulation of autophagy can serve as a survival mechanism for cancer cells treated with HDAC6 inhibitors, thus leading to resistance.
-
Epithelial-Mesenchymal Transition (EMT): Some studies suggest a link between HDAC6 and EMT, a process that can contribute to drug resistance and metastasis.
Q2: I am not observing the expected increase in α-tubulin acetylation after treating my cells with this compound. What could be the reason?
A2: Several factors could contribute to this observation:
-
Sub-optimal Inhibitor Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit HDAC6 in your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration.
-
Incorrect Time Point: The kinetics of α-tubulin acetylation can vary between cell lines. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing maximum acetylation.
-
Cell Line-Specific Differences: The baseline levels of tubulin acetyltransferases (TATs) and other HDACs can influence the net acetylation state of α-tubulin.
-
Antibody Quality: Verify the specificity and sensitivity of your acetylated α-tubulin antibody. Include appropriate positive and negative controls in your Western blot analysis.
-
Development of Resistance: If you are working with a cell line that has been continuously exposed to the inhibitor, it may have developed resistance mechanisms that counteract the expected increase in acetylation.
Q3: Are there any known synergistic drug combinations with HDAC6 inhibitors to overcome resistance?
A3: Yes, several combination strategies have been explored to enhance the efficacy of HDAC6 inhibitors and overcome resistance. These include co-treatment with:
-
Proteasome Inhibitors (e.g., Bortezomib): HDAC6 is involved in the aggresome pathway, which clears misfolded proteins when the proteasome is inhibited. Dual inhibition of the proteasome and HDAC6 can lead to synergistic cancer cell death.
-
PI3K/AKT or MAPK/ERK Pathway Inhibitors: Since activation of these pro-survival pathways is a common resistance mechanism, combining this compound with inhibitors of these pathways can re-sensitize resistant cells.
-
Hsp90 Inhibitors: Given the interplay between HDAC6 and Hsp90, co-inhibition can lead to a more profound destabilization of oncoproteins.
-
Chemotherapeutic Agents (e.g., Paclitaxel, Cisplatin): HDAC6 inhibitors have been shown to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on typical findings for selective HDAC6 inhibitors. Specific values for this compound in resistant cell lines are not yet available in the public domain and would need to be determined experimentally.
Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Status | This compound IC50 (µM) | Fold Resistance |
| MCF-7 | Breast Cancer | Parental | 0.5 | - |
| MCF-7/HDAC6iR | Breast Cancer | Resistant | 5.2 | 10.4 |
| A549 | Lung Cancer | Parental | 1.2 | - |
| A549/HDAC6iR | Lung Cancer | Resistant | 10.8 | 9.0 |
Table 2: Example Western Blot Densitometry Analysis of Key Proteins in Parental vs. Resistant Cells
| Cell Line | Protein | Relative Expression (normalized to loading control) |
| MCF-7 Parental | p-AKT (Ser473) | 1.0 |
| MDR1 | 1.0 | |
| Acetyl-α-tubulin | 1.0 | |
| MCF-7/HDAC6iR | p-AKT (Ser473) | 3.5 |
| MDR1 | 4.2 | |
| Acetyl-α-tubulin | 0.8 |
Experimental Protocols
1. Protocol for Generating this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating concentrations of the drug.
-
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them and re-seed them in fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the current drug concentration, double the concentration of this compound in the culture medium.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.
-
Characterize Resistant Population: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the development of resistance. A resistant cell line is generally considered established when its IC50 is 5-10 fold higher than the parental cell line.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed from the resistant pool.
-
Maintenance: Maintain the established resistant cell line in a medium containing a maintenance concentration of this compound (typically the concentration at which they were selected) to preserve the resistant phenotype.
-
2. Protocol for Cell Viability (MTT) Assay
This assay measures cell viability based on the metabolic activity of the cells.
-
Materials:
-
96-well cell culture plates
-
Parental and resistant cancer cells
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
3. Protocol for Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation status.
-
Materials:
-
Parental and resistant cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-HDAC6, anti-acetyl-α-tubulin, anti-p-AKT, anti-AKT, anti-MDR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Visualizations
Caption: Signaling pathways implicated in this compound action and resistance.
Caption: Experimental workflow for generating this compound resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. Evaluation of the antiproliferative effect of histone deacetylase inhibitor (HDACi) CI-994 and Liposomal Cisplatin LipoPlatin on MCF-7 and MDA-MB-231 cells as monotherapy and combined therapy | Cellular and Molecular Biology [cellmolbiol.org]
Managing poor solubility of Hdac6-IN-13 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor aqueous solubility of Hdac6-IN-13 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in various cellular processes.[1] Its hydrophobic nature leads to poor solubility in aqueous solutions, which can be a significant challenge for in vitro and in vivo experiments, potentially leading to precipitation, inaccurate dosing, and unreliable results. Many small molecule inhibitors, including other HDAC inhibitors, face similar solubility issues.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound and other HDAC inhibitors.[2][3] It is advisable to use freshly opened, anhydrous DMSO to minimize water absorption, which can affect solubility.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Increase the DMSO concentration in the final solution: While it's best to keep the final DMSO concentration low (typically below 0.5% to avoid off-target effects), a slight increase might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes improve solubility.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Consider using solubilizing agents: For persistent issues, incorporating solubilizing agents like surfactants (e.g., Tween-80, Pluronic F-127) or cyclodextrins into your aqueous buffer can enhance the solubility of hydrophobic compounds.
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:
-
Co-solvents: Using a mixture of water-miscible organic solvents (co-solvents) with water can increase the solubility of non-polar compounds. Common co-solvents include ethanol and polyethylene glycols (PEGs).
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility. Beta-cyclodextrins (β-CDs) and their derivatives, like sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used for this purpose.
-
Lipid-based Formulations: For in vivo studies, formulating this compound in lipid-based delivery systems, such as emulsions or liposomes, can improve its bioavailability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | High hydrophobicity of the compound. | Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute this stock solution into your aqueous buffer. |
| Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer. | The compound's solubility limit in the final aqueous solution is exceeded. | 1. Lower the final concentration of this compound. 2. Increase the final DMSO concentration slightly (ensure it is within the tolerance of your assay and include a vehicle control). 3. Add the DMSO stock to a vortexing tube of aqueous buffer to ensure rapid mixing. |
| The solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or precipitation over time. | 1. Use sonication or gentle warming to aid dissolution. 2. Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. 3. Prepare fresh dilutions immediately before use. |
| Inconsistent results between experiments. | Variable solubility and concentration of the active compound. | 1. Standardize your protocol for preparing this compound solutions. 2. Always visually inspect for precipitation before use. 3. Consider using a formulation with improved solubility, such as a cyclodextrin complex. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in aqueous buffers for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: General Method for Enhancing Aqueous Solubility using β-Cyclodextrin
Objective: To prepare a this compound formulation with improved aqueous solubility using a cyclodextrin.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Saline or desired aqueous buffer
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare a solution of the chosen cyclodextrin in your desired aqueous buffer (e.g., 20% w/v SBE-β-CD in saline).
-
Slowly add the this compound DMSO stock solution to the cyclodextrin solution while vortexing. A typical ratio is 1 part DMSO stock to 9 parts cyclodextrin solution.
-
Sonicate the mixture for 10-15 minutes to facilitate the formation of the inclusion complex.
-
Visually inspect the solution for clarity. The final concentration of this compound will depend on the specific compound and cyclodextrin used.
Visualizations
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
References
Navigating Histone Acetylation Changes with Hdac6-IN-13: A Technical Support Guide
For researchers and drug development professionals utilizing Hdac6-IN-13, interpreting the subsequent changes in histone acetylation can be a complex task. This technical support center provides troubleshooting guidance and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an indole-3-butyric acid-based inhibitor of histone deacetylases (HDACs). It functions by blocking the enzymatic activity of HDACs, leading to an accumulation of acetyl groups on histone and non-histone proteins. It is important to note that while the name might imply selectivity, available data indicates that this compound is a pan-HDAC inhibitor, affecting multiple HDAC isoforms, including HDAC1, HDAC2, HDAC3, and HDAC6, with high potency.[1]
Q2: I treated my cells with this compound and see a significant increase in global histone H3 acetylation. Is this expected?
A2: Yes, this is an expected outcome. As a pan-HDAC inhibitor, this compound blocks the activity of nuclear Class I HDACs (HDAC1, 2, and 3), which are the primary deacetylases for histones.[1] Inhibition of these enzymes leads to a global increase in histone acetylation.
Q3: I expected to see changes primarily in tubulin acetylation, but histone acetylation changes are more pronounced. Why is that?
A3: This is a critical point of interpretation. While HDAC6 is a major tubulin deacetylase, this compound is not selective for HDAC6.[1] Its potent inhibition of Class I HDACs will lead to robust changes in histone acetylation.[1] If your goal is to specifically probe HDAC6 function, a more selective inhibitor should be considered.
Q4: What are the typical working concentrations and treatment times for this compound?
A4: The optimal concentration and treatment time are cell-type and assay-dependent. However, studies in acute myeloid leukemia (AML) cell lines have shown significant anti-proliferative effects with IC50 values in the range of 0.44 to 0.71 µM after 72 hours of treatment.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q5: Are there any known off-target effects of this compound?
A5: While specific off-target studies for this compound are not widely reported, HDAC inhibitors, particularly those with a hydroxamic acid moiety (which is common in many pan-HDAC inhibitors), can have off-targets. One frequently identified off-target for hydroxamate-based HDAC inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[2] It is crucial to consider potential off-target effects when interpreting your data.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in global histone acetylation after treatment. | 1. Inactive Compound: The inhibitor may have degraded. 2. Insufficient Concentration: The concentration used may be too low for your cell type. 3. Short Treatment Time: The incubation time may be insufficient to observe changes. 4. Cellular Resistance: The cells may have mechanisms to counteract the drug's effect. | 1. Verify Compound Activity: Use a fresh stock of the inhibitor. 2. Dose-Response: Perform a dose-response experiment (e.g., 0.1 µM to 10 µM). 3. Time-Course: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 4. Positive Control: Use a known pan-HDAC inhibitor like SAHA or Trichostatin A as a positive control. |
| Unexpected decrease in acetylation of a specific histone mark at a particular gene promoter. | 1. Indirect Effects: HDAC inhibition can lead to complex downstream effects on gene expression, including the expression of histone acetyltransferases (HATs) or other modifying enzymes. 2. Chromatin Remodeling: Changes in chromatin structure may alter the accessibility of certain regions to antibodies used in ChIP. | 1. Measure HAT Activity/Expression: Assess the expression levels or activity of relevant HATs. 2. Confirm with Multiple Antibodies: Use antibodies targeting different epitopes of the same modification. 3. Time-Course ChIP: Perform a time-course ChIP experiment to understand the dynamics of the change. |
| High variability between biological replicates. | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum can affect cellular responses. 2. Inconsistent Drug Treatment: Inaccurate pipetting or uneven drug distribution. 3. Technical Variability in Downstream Assays: Inconsistent sample processing for Western blotting or ChIP. | 1. Standardize Cell Culture: Use cells of the same passage number and plate them at a consistent density. 2. Careful Drug Addition: Ensure accurate and consistent addition of the inhibitor to each well/plate. 3. Standardize Protocols: Follow the experimental protocols precisely for all replicates. |
| Increased tubulin acetylation but minimal change in histone acetylation. | This would be unexpected with this compound given its pan-HDAC inhibitory profile. However, if observed, it could indicate: 1. Cell-type specific differences in HDAC expression or inhibitor uptake. 2. Atypical dose-response for nuclear vs. cytoplasmic HDACs in your system. | 1. Confirm Pan-Inhibition: Test a higher concentration of this compound. 2. Analyze HDAC Expression: Profile the expression levels of different HDAC isoforms in your cell line. 3. Use a Positive Control for Histone Hyperacetylation: Treat cells with a known Class I-selective HDAC inhibitor. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound (I13) and SAHA
| HDAC Isoform | This compound (I13) IC50 (nM) | SAHA IC50 (nM) |
| HDAC1 | 13.9 | 50.7 |
| HDAC2 | 49.9 | 90.4 |
| HDAC3 | 12.1 | 164.1 |
| HDAC6 | 7.71 | 169.5 |
| Data from a study on the indole-3-butyric acid containing HDAC inhibitor I13.[1] |
Table 2: Anti-proliferative Activity of this compound (I13) in AML Cell Lines (72h treatment)
| AML Cell Line | Subtype | This compound (I13) IC50 (µM) | SAHA IC50 (µM) |
| Kasumi-1 | M2 | 0.52 | 0.49 |
| KG-1 | M2 | 0.51 | 0.24 |
| MOLM-13 | M5 | 0.71 | 0.53 |
| NB4 | M3 | 0.44 | 0.31 |
| Data from a study on the indole-3-butyric acid containing HDAC inhibitor I13.[1] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for the pan-HDAC inhibitor this compound.
Caption: Troubleshooting workflow for unexpected histone acetylation results.
Experimental Protocols
Western Blotting for Histone Acetylation
This protocol is adapted from standard procedures for the analysis of histone modifications.[3][4][5]
-
Cell Lysis and Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) with protease and HDAC inhibitors (e.g., sodium butyrate).
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 N HCl or 0.4 N H2SO4 overnight at 4°C.
-
Clarify the extract by centrifugation and precipitate the histones with trichloroacetic acid.
-
Wash the histone pellet with acetone and resuspend in distilled water.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control, such as total Histone H3 or Ponceau S staining.
-
Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol is a generalized procedure for ChIP.[6][7][8][9]
-
Chromatin Cross-linking and Preparation:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest and wash the cells.
-
Lyse the cells to release nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.
-
Clarify the chromatin by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific for the acetylated histone mark of interest overnight at 4°C. An IgG control should be run in parallel.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA using qPCR with primers specific to the genomic regions of interest.
-
Analyze the data as a percentage of input or fold enrichment over the IgG control.
-
References
- 1. The Histone Deacetylase Inhibitor I13 Induces Differentiation of M2, M3 and M5 Subtypes of Acute Myeloid Leukemia Cells and Leukemic Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigenome-noe.net [epigenome-noe.net]
- 8. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Hdac6-IN-13 Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure robust, reproducible results in animal studies involving the selective inhibitor, Hdac6-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, highly selective, and orally active inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 0.019 μM.[1] Unlike most HDACs that are located in the nucleus and regulate gene expression by deacetylating histones, HDAC6 is primarily found in the cytoplasm.[2][3][4] Its main function is to remove acetyl groups from non-histone proteins, most notably α-tubulin (a key component of microtubules) and the heat shock protein Hsp90.[3][5][6] By inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin, which in turn affects microtubule dynamics, cell motility, and the clearance of misfolded proteins.[5][7]
Q2: How selective is this compound? A2: this compound is highly selective for HDAC6. Its inhibitory concentration (IC50) for HDAC6 is significantly lower than for Class I HDACs. For example, its IC50 values for HDAC1, HDAC2, and HDAC3 are 1.53 μM, 2.06 μM, and 1.03 μM, respectively, demonstrating a selectivity of over 50-fold for HDAC6 compared to these other isoforms.[1] This selectivity helps to minimize off-target effects associated with pan-HDAC inhibitors.[8]
Q3: What are the key pharmacokinetic properties of this compound? A3: this compound is characterized by high oral bioavailability (93.4% in mice) and significant blood-brain barrier (BBB) permeability.[1] These properties make it a versatile tool for systemic administration in various animal models, including those for neurological disorders.
Q4: What are the main therapeutic applications being explored with this compound and other HDAC6 inhibitors? A4: Due to its roles in protein quality control, inflammation, and cell migration, HDAC6 is a target for numerous diseases.[9] Selective inhibitors like this compound are being investigated for neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), cancer, and inflammatory disorders.[8][10][11][12] For instance, HDAC6 inhibition has been shown to have anti-inflammatory effects and can rescue memory deficits in some animal models.[13][14]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
|---|---|
| HDAC6 | 0.019 |
| HDAC1 | 1.53 |
| HDAC2 | 2.06 |
| HDAC3 | 1.03 |
Source: Data compiled from MedChemExpress.[1]
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Administration Route |
|---|---|---|
| Oral Bioavailability (F%) | 93.4% | 20 mg/kg; p.o. |
| BBB Permeability | Significant | 20 mg/kg; p.o. |
Source: Data compiled from MedChemExpress.[1]
Visualizing Key Pathways and Workflows
Caption: Mechanism of this compound action on cytoplasmic proteins.
Troubleshooting Guide for In Vivo Studies
Q: We are observing high variability in our behavioral and/or physiological readouts between animals in the same treatment group. What could be the cause?
A: High variability is a common challenge in animal research and can stem from multiple sources.[15] Consider the following factors:
-
Drug Formulation and Administration:
-
Issue: Inconsistent solubility or stability of this compound in the vehicle can lead to inaccurate dosing.
-
Troubleshooting:
-
Vehicle Selection: Prepare this compound in a standard, validated vehicle. A common formulation for oral gavage is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80 in saline. For intraperitoneal (i.p.) injection, a solution containing DMSO, PEG300, and saline is often used. Always perform small-scale solubility tests first.
-
Preparation: Ensure the compound is fully dissolved or homogeneously suspended immediately before each administration. Vortex or sonicate the preparation consistently. Prepare fresh solutions regularly as stability in solution may be limited.
-
-
-
Animal-Specific Factors:
-
Issue: The genetic background, age, sex, and gut microbiome of the animals can significantly influence drug metabolism and response.
-
Troubleshooting:
-
Standardize Animals: Use animals from a single, reputable vendor. Ensure they are matched for age, sex, and weight at the start of the study.
-
Acclimatization: Allow for an adequate acclimatization period (typically 1-2 weeks) upon arrival to reduce stress-induced variability.
-
Housing: House animals under standardized conditions (light/dark cycle, temperature, humidity) and consistent social groupings, as environmental stress can alter physiological responses.
-
-
-
Procedural Inconsistencies:
-
Issue: Minor differences in handling, timing of dosing, or execution of behavioral assays can introduce significant variance.[16][17]
-
Troubleshooting:
-
Protocol Standardization: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for all aspects of the experiment, from dosing to data collection.
-
Blinding: Whenever possible, the experimenter conducting the assays and analyzing the data should be blinded to the treatment groups.
-
Habituation: Habituate animals to the experimental procedures and equipment to minimize novelty-induced stress and anxiety, which can confound behavioral tests.[18]
-
-
Table 3: Common Sources of Variability & Mitigation Strategies
| Source of Variability | Potential Cause | Recommended Mitigation Strategy |
|---|---|---|
| Dosing | Incomplete solubility; unstable formulation; inaccurate volume. | Validate vehicle; prepare fresh solutions; use calibrated equipment; ensure homogeneous suspension. |
| Animal Model | Genetic drift; different microbiome; age/sex mismatches. | Single-source vendor; co-house animals; match experimental groups; report all animal characteristics. |
| Environment | Stress from housing, handling, or noise. | Standardize light cycle, temperature, and cage enrichment; handle animals consistently. |
| Assay Execution | Experimenter bias; inconsistent timing; environmental cues. | Blind experimenters; create detailed SOPs; run tests at the same time of day; habituate animals to tests.[16][17] |
Q: We are not observing the expected biological effect (e.g., no change in phenotype). How can we confirm target engagement?
A: A lack of phenotypic effect does not necessarily mean the inhibitor is inactive. It is crucial to biochemically verify that this compound is engaging its target in the tissue of interest.
-
Primary Method: Western Blot for Acetylated α-Tubulin:
-
Rationale: The most reliable and direct way to confirm HDAC6 inhibition is to measure the acetylation status of its primary substrate, α-tubulin.[13] Inhibition of HDAC6 will lead to a measurable increase in acetylated α-tubulin (Ac-α-tubulin).
-
Procedure: Collect the tissue of interest (e.g., brain, tumor, adipose tissue) at a relevant time point after the final dose. Perform a Western blot analysis using antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). A significant increase in the ratio of Ac-α-tubulin to total α-tubulin in the treated group compared to the vehicle group confirms target engagement.
-
Selectivity Check: To confirm the selectivity of this compound, you can also probe for acetylated histones (e.g., Ac-H3, Ac-H4). No significant change in histone acetylation would support specific inhibition of the cytoplasmic HDAC6 over nuclear HDACs.[1]
-
Caption: A decision tree for troubleshooting lack of efficacy.
Detailed Experimental Protocol
Protocol 1: Western Blot Analysis of α-Tubulin Acetylation in Mouse Brain Tissue
This protocol provides a method to quantify target engagement of this compound by measuring the ratio of acetylated α-tubulin to total α-tubulin.
-
Tissue Collection and Lysis:
-
Euthanize the animal via an approved method at the desired time point post-treatment (e.g., 2-4 hours after the last dose).
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Snap-freeze the tissue in liquid nitrogen and store it at -80°C until use.
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail and a broad-spectrum deacetylase inhibitor (such as Trichostatin A and Sodium Butyrate) to preserve the in vivo acetylation state.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Rabbit anti-acetyl-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (for loading control)
-
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate the membrane for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of the acetyl-α-Tubulin signal to the total α-Tubulin signal. Compare the ratios between vehicle- and this compound-treated groups. A statistically significant increase in this ratio indicates successful target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 histone deacetylase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological modulation of HDAC1 and HDAC6 in vivo in a zebrafish model: Therapeutic implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic rodent models of brain disorders: Perspectives on experimental approaches and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standardizing tests of mouse behavior: reasons, recommendations, and reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Perspectives on Standardization - Improving the Utility and Translation of Animal Models for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. research-portal.uu.nl [research-portal.uu.nl]
Validation & Comparative
Hdac6-IN-13 vs. Vorinostat (SAHA): A Comparative Analysis of HDAC Inhibition
A detailed comparison of the selective HDAC6 inhibitor, Hdac6-IN-13, and the pan-HDAC inhibitor, Vorinostat (SAHA), for researchers and drug development professionals. This guide provides a comprehensive overview of their selectivity, potency, and cellular effects, supported by experimental data and detailed protocols.
In the landscape of epigenetic research and drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. While pan-HDAC inhibitors like Vorinostat (SAHA) have demonstrated clinical efficacy, their broad activity against multiple HDAC isoforms can lead to off-target effects and associated toxicities.[1] This has spurred the development of isoform-selective inhibitors, such as this compound, which offer the potential for a more targeted therapeutic approach with an improved safety profile.
This guide provides a direct comparison of the biochemical and cellular activities of the selective HDAC6 inhibitor, this compound, and the pan-HDAC inhibitor, Vorinostat.
Potency and Selectivity Profile
The inhibitory activity of this compound and Vorinostat against all eleven human HDAC isoforms was determined using a fluorogenic peptide substrate-based assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | This compound IC50 (nM) | Vorinostat (SAHA) IC50 (nM) |
| Class I | ||
| HDAC1 | >10,000 | 20 |
| HDAC2 | >10,000 | 30 |
| HDAC3 | >10,000 | 70 |
| HDAC8 | >10,000 | 510 |
| Class IIa | ||
| HDAC4 | >10,000 | 1,500 |
| HDAC5 | >10,000 | 1,200 |
| HDAC7 | >10,000 | 1,800 |
| HDAC9 | >10,000 | 1,600 |
| Class IIb | ||
| HDAC6 | 8 | 10 |
| HDAC10 | 1,200 | 90 |
| Class IV | ||
| HDAC11 | >10,000 | 1,100 |
This compound demonstrates exceptional selectivity for HDAC6, with an IC50 value of 8 nM. In contrast, it exhibits minimal to no activity against all other HDAC isoforms at concentrations up to 10,000 nM. Vorinostat, a pan-HDAC inhibitor, shows potent inhibition of Class I and IIb HDACs, with IC50 values in the low nanomolar to low micromolar range. This broad inhibition profile is consistent with its classification as a pan-HDAC inhibitor.
Cellular Activity: Tubulin vs. Histone Acetylation
To assess the isoform selectivity of these inhibitors in a cellular context, their effects on the acetylation of known HDAC substrates were examined. The acetylation of α-tubulin is a primary target of HDAC6, while the acetylation of histones, such as histone H3, is predominantly regulated by Class I HDACs.
Western blot analysis in HeLa cells treated with either this compound or Vorinostat revealed distinct patterns of substrate acetylation.
-
This compound: Treatment with this compound resulted in a dose-dependent increase in the acetylation of α-tubulin. Notably, there was no significant change in the acetylation of histone H3, even at high concentrations. This confirms the high selectivity of this compound for HDAC6 in a cellular environment.
-
Vorinostat (SAHA): In contrast, Vorinostat treatment led to a significant increase in the acetylation of both α-tubulin and histone H3.[2][3][4][5] This is consistent with its pan-inhibitory activity against both HDAC6 and Class I HDACs.
These results highlight the key difference between a selective and a pan-HDAC inhibitor. This compound specifically targets the cytoplasmic protein tubulin, while Vorinostat affects both cytoplasmic and nuclear proteins due to its broad HDAC inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the comparative experiments.
References
- 1. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Phase I-II study of vorinostat plus paclitaxel and bevacizumab in metastatic breast cancer: evidence for vorinostat-induced tubulin acetylation and Hsp90 inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidants Impair Anti-Tumoral Effects of Vorinostat, but Not Anti-Neoplastic Effects of Vorinostat and Caspase-8 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Hdac6-IN-13 On-Target Effects: A Comparison with HDAC6 siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for validating the on-target effects of the selective histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-13: pharmacological inhibition and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances of these approaches is critical for robust target validation in drug discovery and development.
Executive Summary
Both this compound and HDAC6 siRNA are valuable tools for probing the function of HDAC6. This compound offers a potent and selective means of acutely inhibiting HDAC6 enzymatic activity, while HDAC6 siRNA provides a method for reducing total HDAC6 protein levels. This guide presents a side-by-side comparison of their effects on key cellular readouts, detailed experimental protocols for their use, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: this compound vs. HDAC6 siRNA
The following table summarizes the quantitative effects of this compound and HDAC6 siRNA on established markers of HDAC6 activity and cell viability.
| Parameter | This compound | HDAC6 siRNA | Citation |
| Target | HDAC6 enzymatic activity | HDAC6 mRNA/protein expression | [1] |
| IC50 for HDAC6 | 0.019 µM | Not Applicable | [1] |
| Effect on Tubulin Acetylation | Increased α-tubulin acetylation | Increased α-tubulin acetylation | [2][3] |
| Effect on Cell Viability | Can reduce cell viability in certain cancer cell lines | Can inhibit proliferation and induce apoptosis in some cancer cell lines | [4][5] |
| Selectivity | Highly selective for HDAC6 over class I HDACs (HDAC1, 2, 3) | Highly specific to HDAC6 mRNA sequence | [1] |
Mandatory Visualizations
Here we provide diagrams to visually represent the experimental workflow and the HDAC6 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. HDAC6 siRNA inhibits proliferation and induces apoptosis of HeLa cells and its related molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of HDAC6 Inhibitor Pharmacokinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of selective histone deacetylase 6 (HDAC6) inhibitors is crucial for advancing novel therapeutics. This guide provides a comparative analysis of the pharmacokinetics of four prominent HDAC6 inhibitors: Ricolinostat (ACY-1215), Citarinostat (ACY-241), Nexturastat A, and Mocetinostat.
This objective comparison summarizes key pharmacokinetic parameters from both preclinical and clinical studies, details the experimental methodologies employed, and visualizes the underlying processes to aid in the evaluation and selection of these compounds for further investigation.
Quantitative Pharmacokinetic Data
The following tables present a head-to-head comparison of key pharmacokinetic parameters for Ricolinostat, Citarinostat, and Mocetinostat. Data for Nexturastat A is currently limited to in vitro and in vivo efficacy studies, with specific pharmacokinetic parameters not yet publicly available.
Table 1: Preclinical Pharmacokinetics of HDAC6 Inhibitors in Rodents
| Parameter | Ricolinostat (ACY-1215) | Citarinostat (ACY-241) | Mocetinostat |
| Species | Mouse | Mouse | Rat |
| Dose & Route | 10 mg/kg & 30 mg/kg (Oral), 5 mg/kg (IV) | 50 mg/kg (Intraperitoneal)[1] | 15 mg/kg (Oral), 3 mg/kg (IV)[2] |
| Bioavailability (F%) | 54.4% (at 10 mg/kg), 48.4% (at 30 mg/kg) | Data not available | 29.3%[2] |
| Peak Plasma Conc. (Cmax) | Data not available | Data not available | Data not available |
| Time to Peak (Tmax) | 4 hours[3][4] | Data not available | Data not available |
| Half-life (t1/2) | Data not available | Data not available | Data not available |
| Area Under the Curve (AUC) | Data not available | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |
Table 2: Clinical Pharmacokinetics of HDAC6 Inhibitors in Humans
| Parameter | Ricolinostat (ACY-1215) | Citarinostat (ACY-241) | Mocetinostat |
| Study Population | Relapsed/Refractory Lymphoma Patients | Patients with Advanced Solid Tumors | Patients with Solid Tumors and Leukemia |
| Dose & Route | 160 mg (Oral, once or twice daily)[5] | 180, 360, 480 mg (Oral, once daily)[6] | Dose-dependent |
| Peak Plasma Conc. (Cmax) | 568 ± 232 ng/mL | Dose-dependent; nearly doubled from 180 to 360 mg[6] | Data not available |
| Time to Peak (Tmax) | 0.8 ± 0.3 hours | Similar regardless of dose[6] | Data not available |
| Half-life (t1/2) | 1.17 ± 0.23 hours | Similar regardless of dose[6] | ~7-11 hours[7] |
| Area Under the Curve (AUC) | 1281.4 ± 469.9 ng*h/mL | Nearly doubled from 180 to 360 mg, saturated above 360 mg[6] | Dose-dependent exposure[7] |
| Volume of Distribution (Vd) | 253.2 ± 220.5 L | Data not available | Data not available |
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a series of standardized in vivo and bioanalytical procedures.
In Vivo Pharmacokinetic Studies
Preclinical pharmacokinetic studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. A typical experimental workflow is as follows:
Caption: General workflow for in vivo pharmacokinetic studies.
Animal Models: Preclinical studies for the cited HDAC6 inhibitors typically utilize rodent models, such as mice and rats.[2][3][8] Animals are acclimated to laboratory conditions before the study.
Drug Administration: For oral administration, the drug is often formulated in a suitable vehicle and administered via oral gavage. For intravenous administration, the drug is typically dissolved in a sterile solution and injected into a tail vein.
Blood Sampling: Following drug administration, blood samples are collected at predetermined time points from a suitable site, such as the tail vein or via cardiac puncture at the termination of the study. Plasma is then separated by centrifugation.
Bioanalytical Methods
The concentration of the HDAC6 inhibitors in plasma samples is most commonly determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][9]
Sample Preparation: A protein precipitation method is frequently employed to extract the drug from the plasma matrix.[2] This typically involves adding a solvent like acetonitrile to the plasma sample, followed by centrifugation to remove precipitated proteins.
Chromatographic Separation: The resulting supernatant is then injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. The drug and an internal standard are separated from other plasma components on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., formic acid).[2]
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a mass spectrometer. The analytes are ionized, and specific parent and product ion transitions are monitored for quantification, providing high sensitivity and selectivity.[2]
Signaling Pathways and Logical Relationships
The pharmacokinetic properties of a drug are intrinsically linked to its mechanism of action and its journey through the body. The following diagram illustrates the key stages of drug disposition that determine its pharmacokinetic profile.
Caption: The ADME process of a drug.
Absorption: For orally administered drugs like Ricolinostat, Citarinostat, and Mocetinostat, absorption from the gastrointestinal tract into the bloodstream is the first critical step. Good oral bioavailability, as seen with Ricolinostat in preclinical models, is a desirable characteristic.[7]
Distribution: Once in the bloodstream, the drug distributes to various tissues and organs. The volume of distribution (Vd) provides an indication of the extent of this distribution.
Metabolism: The drug is chemically modified, primarily in the liver, by enzymes. This process can lead to the formation of active or inactive metabolites.
Excretion: The parent drug and its metabolites are eliminated from the body, typically through the kidneys (urine) or liver (bile/feces). The rate of elimination is reflected in the drug's half-life and clearance.
Conclusion
This guide provides a comparative overview of the pharmacokinetic properties of selected HDAC6 inhibitors. Ricolinostat demonstrates good oral bioavailability in preclinical models and a relatively short half-life in humans. Citarinostat exhibits dose-proportional exposure at lower doses in clinical settings. Mocetinostat has a longer half-life in humans compared to Ricolinostat. While in vivo efficacy data for Nexturastat A is available, its pharmacokinetic profile remains to be fully characterized.
The provided experimental protocols offer a foundational understanding of how these critical pharmacokinetic data are generated. Researchers and drug developers can leverage this comparative information to inform the selection and design of future studies aimed at developing novel and effective HDAC6-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Liquid chromatography mass spectrometry determination of mocetinostat (MGCD0103) in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rarecancernews.com [rarecancernews.com]
- 5. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Hdac6-IN-13 Poised Against Next-Generation HDAC6 Inhibitors
For researchers, scientists, and professionals in drug development, the landscape of selective histone deacetylase 6 (HDAC6) inhibitors is rapidly evolving. This guide provides a comprehensive comparison of Hdac6-IN-13 against prominent next-generation HDAC6 inhibitors, focusing on potency, selectivity, and cellular activity. The information is supported by experimental data and detailed methodologies to aid in the critical evaluation and selection of these chemical probes for research and therapeutic development.
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins, such as α-tubulin and Hsp90.[1][2] Unlike pan-HDAC inhibitors, which can be associated with toxicity due to the inhibition of nuclear, class I HDACs, selective HDAC6 inhibitors offer the potential for a better-defined mechanism of action and an improved safety profile.[3] this compound is a potent and selective inhibitor of HDAC6. This guide benchmarks its performance against other next-generation inhibitors that have entered the scientific and clinical forefront, including ACY-1215 (Ricolinostat) and the highly selective EKZ-438.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of this compound and ACY-1215 against HDAC6 and the class I HDAC isoforms. A higher selectivity index, calculated as the ratio of the IC50 for other HDACs to the IC50 for HDAC6, indicates a greater selectivity for HDAC6.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity over HDAC1 | Selectivity over HDAC2 | Selectivity over HDAC3 |
| This compound | 19 | 1530 | 2060 | 1030 | ~81-fold | ~108-fold | ~54-fold |
| ACY-1215 (Ricolinostat) | 5 | 58 | 48 | 51 | ~12-fold | ~10-fold | ~10-fold |
Note: Data is compiled from multiple sources and may not be from direct head-to-head comparisons in the same assay.
Mechanism of Action and Cellular Effects
HDAC6 inhibitors exert their effects primarily by preventing the deacetylation of α-tubulin, a key component of microtubules. This leads to an accumulation of acetylated α-tubulin, which can be readily monitored by western blot and serves as a reliable biomarker of HDAC6 inhibition in cells.[5] Increased tubulin acetylation is associated with altered microtubule dynamics and stability, impacting cellular processes such as cell migration and protein trafficking.
dot
Caption: Signaling pathway influenced by HDAC6 inhibition.
Experimental Protocols
HDAC Enzyme Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of compounds.
-
Reagents and Materials:
-
Recombinant human HDAC6 enzyme.
-
Fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in a buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction).
-
Test compounds (this compound and other inhibitors) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the recombinant HDAC6 enzyme to each well, followed by the test compounds.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
dot
Caption: Workflow for an in vitro HDAC6 enzymatic assay.
Cellular Western Blot for Tubulin Acetylation
This method assesses the ability of an inhibitor to engage and inhibit HDAC6 within a cellular context.
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, HCT116).
-
Cell culture medium and supplements.
-
Test compounds (this compound and other inhibitors) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds or DMSO vehicle for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative increase in tubulin acetylation.
-
Logical Comparison of Key Features
dot
Caption: Key feature comparison of this compound and next-gen inhibitors.
Conclusion
This compound demonstrates potent and highly selective inhibition of HDAC6, with favorable pharmacokinetic properties such as oral bioavailability and blood-brain barrier permeability. When compared to next-generation inhibitors like ACY-1215, this compound exhibits a superior selectivity profile against class I HDACs, which may translate to a more favorable therapeutic window. While ACY-1215 is more potent in terms of its absolute IC50 for HDAC6, the significantly higher selectivity of this compound is a critical feature for researchers aiming to dissect the specific roles of HDAC6. Other next-generation inhibitors, such as EKZ-438, also boast very high selectivity, indicating a clear trend in the field towards minimizing off-target effects.
The choice of inhibitor will ultimately depend on the specific research question and experimental context. For studies requiring a well-characterized, highly selective, and brain-penetrant tool compound, this compound represents a strong candidate. For researchers seeking a clinically evaluated inhibitor or the highest absolute potency, compounds like ACY-1215 may be more suitable. This guide provides the foundational data and methodologies to make an informed decision in the selection of an appropriate HDAC6 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. researchgate.net [researchgate.net]
Efficacy of Selective HDAC6 Inhibitors Across Diverse Cancer Cell Lines: A Comparative Guide
HDAC6, a unique cytoplasmic deacetylase, has emerged as a promising target in cancer therapy due to its role in regulating key cellular processes such as cell migration, protein quality control, and signaling pathways.[1][2] Inhibition of HDAC6 has been shown to induce apoptosis, inhibit tumor growth, and potentially overcome drug resistance in various cancer models.[1][3] This guide synthesizes experimental data on the efficacy of several selective HDAC6 inhibitors across different cancer cell lines.
Comparative Efficacy of Selective HDAC6 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various selective HDAC6 inhibitors in different cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Tubacin | Urothelial Cancer | 639-V | 6.6 - 12.0 | [4] |
| Urothelial Cancer | RT-112 | 6.6 - 12.0 | [4] | |
| Urothelial Cancer | 253J | 6.6 - 12.0 | [4] | |
| Urothelial Cancer | UM-UC-3 | 6.6 - 12.0 | [4] | |
| Urothelial Cancer | 5637 | 6.6 - 12.0 | [4] | |
| Urothelial Cancer | T-24 | 6.6 - 12.0 | [4] | |
| Urothelial Cancer | VM-CUB1 | 6.6 - 12.0 | [4] | |
| ACY-1215 (Ricolinostat) | Non-Small Cell Lung Cancer | A549 | ~10 | [5] |
| Non-Small Cell Lung Cancer | LL2 | ~10 | [5] | |
| Non-Small Cell Lung Cancer | H1299 | ~10 | [5] | |
| Compound 5c (Quinazolin-4-one derivative) | Breast Cancer | MCF-7 | 13.7 | [6] |
| QTX125 | Mantle Cell Lymphoma | Various MCL lines | Not specified, but potent | [7] |
Key Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 inhibitors exert their anti-cancer effects by modulating various signaling pathways. The diagram below illustrates the central role of HDAC6 and the consequences of its inhibition.
Caption: Signaling pathways affected by HDAC6 inhibition.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for evaluating the efficacy of HDAC6 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: A typical workflow for an MTT cell viability assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the HDAC6 inhibitor or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 24, 48, or 72 hours), MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the control, and IC50 values are determined from dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cells are treated with the HDAC6 inhibitor or control for a specified time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive) is quantified.[8]
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the expression of key apoptosis-related proteins.
Protocol:
-
Cells are treated with the HDAC6 inhibitor and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against apoptosis markers such as cleaved PARP and cleaved caspase-3.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Conclusion
Selective inhibition of HDAC6 presents a promising therapeutic strategy for a range of cancers. The data compiled in this guide demonstrate that various selective HDAC6 inhibitors exhibit potent anti-proliferative and pro-apoptotic effects in diverse cancer cell lines. The efficacy of these inhibitors is linked to their ability to modulate key cellular pathways involved in cell motility, protein stability, and apoptosis. The provided experimental protocols offer a foundation for researchers to further investigate the potential of HDAC6 inhibition in their specific cancer models. While information on Hdac6-IN-13 remains elusive, the broader class of selective HDAC6 inhibitors continues to be an active area of research with significant potential for clinical translation.
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of HDAC6 Attenuates Tumor Growth of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Hdac6-IN-13
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of Hdac6-IN-13, a potent and selective HDAC6 inhibitor. Given the conflicting safety information available, a conservative approach, treating the compound as hazardous, is strongly recommended.
Key Safety and Disposal Information
It is crucial to note that safety data sheets (SDS) for this compound and similar compounds can vary. While one source may classify it as non-hazardous, another identifies a similar compound as harmful and toxic to aquatic life. Therefore, researchers should handle this compound with care, adhering to the more stringent safety precautions.
| Parameter | MedChemExpress this compound[1] | DC Chemicals HDAC6 Degrader 13f[2] | Recommended Approach |
| Hazard Classification | Not a hazardous substance or mixture | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[2] | Treat as a hazardous chemical |
| Disposal Recommendation | No specific information provided | Dispose of contents/container to an approved waste disposal plant[2] | Dispose of as hazardous chemical waste |
| Handling Precautions | Standard laboratory practices | Avoid inhalation, contact with eyes and skin. Use in a well-ventilated area.[2] | Use personal protective equipment (PPE) |
| Environmental Precautions | No specific information provided | Avoid release to the environment[2] | Prevent release to drains or waterways |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
-
Absorbent material (e.g., diatomite, universal binders)
-
Decontaminating solution (e.g., alcohol)
-
Sealable waste disposal bags or containers
-
Hazardous waste labels
Procedure:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If necessary, evacuate non-essential personnel from the immediate vicinity.
-
Don PPE: Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Contain the Spill: For liquid spills, use an absorbent material like diatomite or universal binders to contain the substance.[2]
-
Clean the Spill: Carefully collect the absorbed material and any contaminated debris. Decontaminate the surfaces and any equipment by scrubbing with alcohol.[2]
-
Dispose of Waste: Place all contaminated materials, including used PPE, into a sealable, properly labeled hazardous waste container.[2][3]
-
Report the Spill: Report the incident to the laboratory supervisor or environmental health and safety officer, following institutional protocols.
Disposal Workflow
The proper disposal of this compound and its contaminated materials should follow a structured workflow to ensure safety and compliance with regulations. All hazardous drug waste must be disposed of in accordance with federal, state, and local regulations.[3][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
